(2-Methylcyclohexyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylcyclohexyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-2-3-5-7(6)9-8/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXYOWDRGZHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600289 | |
| Record name | (2-Methylcyclohexyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45659-67-4 | |
| Record name | (2-Methylcyclohexyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: (2-Methylcyclohexyl)hydrazine
Executive Summary & Strategic Analysis
(2-Methylcyclohexyl)hydrazine is a valuable pharmacophore and building block, particularly in the synthesis of fused pyrazoles and indazoles found in diverse therapeutic agents. While conceptually simple, the synthesis of secondary alkyl hydrazines is fraught with practical challenges, primarily polyalkylation and N-N bond cleavage .
The Synthetic Challenge
Direct alkylation of hydrazine with 2-methylcyclohexyl halides (SN2) is mechanistically flawed for high-purity applications. It suffers from:
-
Polyalkylation: The nucleophilicity of the product (alkyl hydrazine) is often higher than the starting hydrazine, leading to N,N-dialkyl and trialkyl impurities.
-
Elimination: The steric hindrance of the 2-methyl substituted ring favors E2 elimination over substitution, reducing yield.
The Superior Route: Reductive Hydrazination
To ensure "Self-Validating" process integrity, this guide details the Reductive Hydrazination route. This two-step, one-pot protocol involves the condensation of 2-methylcyclohexanone with hydrazine to form a hydrazone intermediate, followed by selective reduction.
Advantages:
-
Stoichiometric Control: Prevents polyalkylation.
-
Stereochemical Management: Allows for kinetic vs. thermodynamic control during the reduction phase.
-
Scalability: Avoids high-pressure hydrogenation equipment often required for alternative routes.
Safety & Handling (Critical)
WARNING: Hydrazine and its derivatives are potent hepatotoxins, carcinogens, and instability hazards.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Toxicity | Acute neurotoxin; suspected human carcinogen. | Use a dedicated fume hood.[1] Double-glove (Nitrile/Laminate). |
| Instability | Anhydrous hydrazine is hypergolic and unstable. | Use Hydrazine Hydrate (50-64%) or Boc-protected hydrazine to mitigate explosion risk. |
| Reaction | Exothermic gas evolution (N₂) possible. | Ensure pressure-relief venting on all reaction vessels. |
Reaction Pathway & Logic
The synthesis proceeds via the formation of 2-methylcyclohexanone hydrazone, which exists in equilibrium with its ene-hydrazine tautomer. The critical control point is the selective reduction of the C=N bond without cleaving the N-N bond (hydrogenolysis).
Mechanistic Flow (Graphviz)
Figure 1: Mechanistic pathway for the reductive hydrazination. Note the pH dependency for the reduction step.
Detailed Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 2-Methylcyclohexanone (CAS: 583-60-8)
-
Reagent: Hydrazine Hydrate (64% solution) (CAS: 7803-57-8)
-
Reductant: Sodium Cyanoborohydride (NaCNBH₃) (CAS: 25895-60-7)
-
Solvent: Methanol (anhydrous)
-
Catalyst/pH Adjuster: Glacial Acetic Acid
Step-by-Step Methodology
Phase 1: Hydrazone Formation
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Nitrogen (N₂).
-
Charging: Add Hydrazine Hydrate (3.0 equivalents) to the flask.
-
Causality: Excess hydrazine is strictly required to prevent two ketone molecules condensing with one hydrazine (forming an azine).
-
-
Addition: Dissolve 2-Methylcyclohexanone (1.0 equivalent) in Methanol (5 volumes). Add dropwise to the hydrazine solution at 0°C.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.
-
Validation: Monitor by TLC or GC.[2] Disappearance of the ketone peak indicates conversion to hydrazone.
-
Phase 2: Selective Reduction
-
Acidification: Cool the mixture to 0°C. Add Glacial Acetic Acid dropwise until pH reaches ~3–4.
-
Reduction: Add Sodium Cyanoborohydride (1.5 equivalents) in small portions over 30 minutes.
-
Safety: Do not use NaBH₄; it is too strong and may reduce the ketone before hydrazone formation is complete or lead to side reactions. NaCNBH₃ is specific for imines/hydrazones at acidic pH.
-
-
Digestion: Stir at ambient temperature for 12–16 hours.
Phase 3: Workup & Isolation
-
Quench: Slowly add 6M NaOH to basify the solution to pH > 12.
-
Purpose: Neutralizes excess acid and decomposes remaining boron complexes.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Salt Formation (Purification): Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The This compound hydrochloride salt will precipitate as a white solid.
-
Integrity Check: The salt form is stable and allows for recrystallization (from EtOH/Et₂O) to remove non-basic impurities.
-
Stereochemical Considerations
The reduction of 2-methylcyclohexanone derivatives yields a mixture of cis and trans isomers.[6]
-
Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable.
-
Kinetics: Hydride attack (from NaCNBH₃) typically occurs from the axial direction (less hindered), pushing the hydrazine group to the equatorial position.
-
Outcome: Expect a diastereomeric ratio (dr) favoring the trans isomer (typically 3:1 to 4:1).
| Isomer | Configuration | Origin |
| Trans | 1-hydrazine (eq), 2-methyl (eq) | Axial hydride attack (Major Product) |
| Cis | 1-hydrazine (ax), 2-methyl (eq) | Equatorial hydride attack (Minor Product) |
Note: Separation of isomers is best achieved via fractional crystallization of the Hydrochloride salt or preparative HPLC.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Analytical Validation
To confirm the identity of the synthesized material, the following parameters should be verified:
-
1H NMR (DMSO-d6):
- 0.8–0.9 ppm (d, 3H, -CH₃).
- 2.8–3.1 ppm (m, 1H, N-CH-Cyclohexyl).
- 7.0–8.5 ppm (broad s, exchangeable, -NHNH₃⁺).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 129.13 m/z.
-
Observe peak at 129.1 m/z.
-
References
-
Kawase, Y., et al. (2014).[4] "Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane." Synthesis, 46, 455-464.[4] Link
- Context: Establishes the protocol for reductive alkylation of hydrazines using borane reagents.
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(3), 135-146. Link
- Context: The authoritative review on using NaCNBH3 for selective imine/hydrazone reduction in the presence of ketones.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Hydrazine." Link
-
Context: Safety data and toxicity profiles for hydrazine handling.[7]
-
-
Nielsen, L., et al. (2025). "Engineered Biocatalyst for Enantioselective Hydrazone Reduction." Angewandte Chemie Int.[8] Ed.Link
- Context: Recent advances in stereoselective reduction of hydrazones, validating the difficulty of chemical stereocontrol.
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. odinity.com [odinity.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: Unveiling the Potential of a Versatile Building Block
An In-depth Technical Guide to the Potential Applications of (2-Methylcyclohexyl)hydrazine
In the landscape of synthetic chemistry and drug discovery, the utility of a molecule is often dictated by the reactivity of its functional groups and the physicochemical properties conferred by its structural backbone. This compound is a chiral, substituted hydrazine that, while not extensively documented in dedicated literature, stands as a molecule of significant latent potential. Its structure marries the nucleophilic and reductive character of the hydrazine moiety with the lipophilic, sterically defined cyclohexane framework. The presence of a methyl group introduces an additional layer of stereochemical complexity and modulates the molecule's physical properties.
This guide moves beyond a simple recitation of facts. It serves as a forward-looking technical exploration, grounded in the established principles of hydrazine chemistry, to illuminate the potential applications of this compound for researchers, medicinal chemists, and process development scientists. We will delve into logical synthetic strategies, propose tangible applications in heterocyclic chemistry and drug development, and outline the analytical methods for its characterization. The insights herein are derived from analogous structures and established reaction mechanisms, providing a robust framework for future research and development.
Molecular Profile and Safety Imperatives
Chemical and Physical Properties
This compound is a disubstituted cyclohexane containing a hydrazine group at the C1 position and a methyl group at the C2 position. This arrangement creates two adjacent stereocenters, meaning the molecule can exist as different diastereomers (cis and trans) and enantiomers.
Table 1: Key Physicochemical Properties of [(1S,2S)-2-methylcyclohexyl]hydrazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |
| Molecular Weight | 128.22 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
The nonpolar cyclohexyl ring is expected to enhance the lipophilicity of molecules into which it is incorporated, a critical parameter influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug design.[2]
Critical Safety and Handling Protocols
Hydrazine and its derivatives are classified as highly hazardous substances.[3] They are often corrosive, toxic, and potential carcinogens.[4][5][6]
Hazard Profile:
-
Toxicity: Hydrazines can be fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[3] Acute exposure may damage the liver, kidneys, and central nervous system.[6]
-
Corrosivity: The liquid and its vapors can cause severe skin burns and eye damage.[4]
-
Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen.[6]
-
Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidants, acids, and certain metals, creating a fire and explosion hazard.[4]
Mandatory Handling Procedures:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and splash-proof chemical safety goggles. A face shield is recommended for transfers of larger quantities.
-
Inert Atmosphere: Due to its reactivity, storage and reactions may require an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: All waste containing this compound must be collected in designated, labeled containers and disposed of according to institutional and federal regulations for hazardous chemical waste.
Strategies for Chemical Synthesis
Proposed Synthetic Workflow: Reductive Amination
This two-step process first involves the formation of a hydrazone intermediate, which is then reduced to the target hydrazine. This approach is advantageous as it starts from a readily available ketone.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 2-methylcyclohexanone.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a round-bottom flask equipped with a reflux condenser, add 2-methylcyclohexanone and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-methylcyclohexanone hydrazone.
-
-
Reduction to Hydrazine:
-
Causality: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the protonated imine (hydrazonium ion) in situ under weakly acidic conditions, minimizing the reduction of other functional groups.
-
Dissolve the crude hydrazone in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C. The pH should be maintained between 4-6 by the dropwise addition of acetic acid if necessary.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution until pH > 8.
-
Extract the product into diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Alternatively, it can be converted to its hydrochloride salt by dissolving the crude product in ether and adding a solution of HCl in ether, causing the salt to precipitate. The salt can then be collected by filtration and recrystallized.[7]
-
Potential Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate. Its applications can be logically extrapolated from the well-established chemistry of hydrazines.[7][8]
Core Building Block for Nitrogen-Containing Heterocycles
Substituted hydrazines are foundational precursors for a vast array of nitrogen-containing heterocycles, many of which form the core of pharmaceuticals and agrochemicals.[2] The 2-methylcyclohexyl moiety can be used to introduce lipophilicity and specific stereochemistry into these scaffolds.
Focus Application: Synthesis of Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry. They can be readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Caption: Knorr-type synthesis of a substituted pyrazole.
Table 2: Hypothetical Pyrazole Derivatives from this compound
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Scaffold | Potential Therapeutic Area |
|---|---|---|
| Acetylacetone | 1-(2-Methylcyclohexyl)-3,5-dimethyl-1H-pyrazole | Anti-inflammatory (COX inhibitors) |
| Ethyl Acetoacetate | 1-(2-Methylcyclohexyl)-3-methyl-1H-pyrazol-5(4H)-one | Analgesic, Antipyretic |
| Dibenzoylmethane | 1-(2-Methylcyclohexyl)-3,5-diphenyl-1H-pyrazole | Anticancer, Kinase inhibitors |
Precursor for Bioactive Hydrazones in Drug Discovery
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a robust and high-yielding transformation. The resulting hydrazone moiety (-C=N-NH-) is a known pharmacophore found in compounds with a wide spectrum of biological activities.[9]
Workflow: Hydrazone Synthesis and Biological Screening
Caption: Workflow for generating and screening a hydrazone library.
Rationale for Drug Development: The (2-Methylcyclohexyl) group serves as a lipophilic anchor, which can enhance cell membrane penetration. By reacting the parent hydrazine with a library of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes), a diverse set of candidate molecules can be rapidly generated for screening. Recent studies have shown that hydrazine-thiazole hybrids, for example, exhibit potent antidiabetic properties by inhibiting enzymes like α-glucosidase.[10] The introduction of the 2-methylcyclohexyl group could further optimize such interactions and improve pharmacokinetic profiles.
Chiral Auxiliary in Asymmetric Synthesis
Enantiomerically pure this compound can serve as a valuable chiral auxiliary. This is particularly useful for the resolution of racemic ketones or for directing stereoselective additions to the carbonyl group.
Principle of Chiral Resolution:
-
Derivatization: A racemic ketone is reacted with one enantiomer of this compound (e.g., the (1R,2R)-isomer).
-
Formation of Diastereomers: This reaction produces a mixture of two diastereomeric hydrazones. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention).
-
Separation: The diastereomers are separated using standard techniques like fractional crystallization or column chromatography.
-
Cleavage: The separated diastereomeric hydrazone is then cleaved (e.g., by hydrolysis or ozonolysis) to release the enantiomerically pure ketone and recover the chiral auxiliary.
Caption: Use of this compound as a chiral auxiliary.
Analytical Characterization
Full characterization of this compound is essential for confirming its identity and purity. While experimental data is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like (4-methoxycyclohexyl)hydrazine.[11]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift (δ, ppm) / m/z | Notes |
|---|---|---|---|
| ¹H NMR | -NH₂ | 3.0 - 4.0 (broad singlet) | Exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |
| -NH- | 4.5 - 5.5 (broad singlet) | Exchangeable with D₂O. | |
| CH-N | 2.5 - 3.0 (multiplet) | Deshielded by the adjacent nitrogen atom. | |
| Cyclohexyl CH, CH₂ | 1.0 - 2.2 (complex multiplets) | Overlapping signals from the cyclohexane ring protons. | |
| -CH₃ | 0.8 - 1.1 (doublet) | Coupled to the adjacent CH proton. | |
| ¹³C NMR | CH-N | 60 - 70 | Carbon directly attached to the electron-withdrawing hydrazine group. |
| Ring CH, CH₂ | 20 - 40 | Aliphatic carbons of the cyclohexane ring. | |
| -CH₃ | 15 - 25 | Methyl group carbon. | |
| Mass Spec (EI) | [M]⁺ | 128 | Molecular ion peak. |
| | Fragments | m/z 113, 99, 84, 43 | Expected fragments from loss of -NH₂, cleavage of the N-N bond, or fragmentation of the cyclohexane ring. |
Conclusion and Future Directions
This compound represents a chemical entity with significant, largely untapped potential. Its combination of a reactive hydrazine functional group, a lipophilic carbocyclic core, and inherent chirality makes it a compelling candidate for broad application in synthetic and medicinal chemistry. This guide has laid out a logical, evidence-based framework for its synthesis, handling, and deployment as a strategic building block.
Future research should focus on:
-
Optimizing Synthesis: Developing and validating a high-yield, scalable, and safe synthesis for both the racemic mixture and pure stereoisomers of this compound.
-
Exploring Heterocyclic Libraries: Systematically reacting the title compound with a variety of synthons to create novel libraries of pyrazoles, indoles, and other heterocycles for biological screening.
-
Medicinal Chemistry Campaigns: Designing and synthesizing focused libraries of (2-Methylcyclohexyl)hydrazones and hydrazides as potential antimicrobial, antidiabetic, or anticancer agents.
-
Asymmetric Applications: Validating the efficacy of its enantiopure forms as recoverable chiral auxiliaries in asymmetric synthesis.
By pursuing these avenues, the scientific community can unlock the full potential of this versatile molecule, paving the way for new discoveries in drug development and materials science.
References
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydrazine hydrate. Retrieved from
[2] Benchchem. (n.d.). (2-Methoxycyclohexyl)hydrazine | 158438-46-1. Retrieved from
[12] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from
[13] Google Patents. (n.d.). EP0134259B1 - Improved process for preparing hydrazines. Retrieved from
[3] Fisher Scientific. (2023). SAFETY DATA SHEET - Hydrazine hydrate. Retrieved from
[1] PubChem. (n.d.). [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452. Retrieved from
[14] Chemical Synthesis and Properties of Hydrazines. (n.d.). 2-(2-methylcyclohexyl)hydrazinecarboxamide. Retrieved from
[7] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from
[15] BLD Pharm. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from
[11] Benchchem. (n.d.). Spectroscopic Analysis of (4-methoxycyclohexyl)hydrazine: A Technical Guide. Retrieved from
[8] Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from
[4] ChemicalBook. (n.d.). HYDRAZINE - Safety Data Sheet. Retrieved from
[16] MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from
[5] NIH. (n.d.). Toxicological Profile for Hydrazines - HEALTH EFFECTS. Retrieved from
[6] EPA. (n.d.). Hydrazine. Retrieved from
[9] MDPI. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from
[10] NIH. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from
Sources
- 1. [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Methoxycyclohexyl)hydrazine | 158438-46-1 | Benchchem [benchchem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. chemicalbook.com [chemicalbook.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. nbinno.com [nbinno.com]
- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP0134259B1 - Improved process for preparing hydrazines - Google Patents [patents.google.com]
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- 15. 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective N-Alkylation of (2-Methylcyclohexyl)hydrazine
Executive Summary
The alkylation of substituted hydrazines is a common yet deceptively complex transformation in medicinal chemistry. The nucleophilicity of both nitrogen atoms often leads to mixtures of regioisomers (
Due to the steric hindrance provided by the 2-methylcyclohexyl moiety at
-
Method A (Reductive Alkylation): The "Gold Standard" for high-fidelity mono-alkylation using aldehydes/ketones.
-
Method B (Direct Alkylation): A base-mediated approach for simple alkyl halides, with critical controls to prevent quaternization.
Substrate Analysis & Mechanistic Strategy
The Challenge of Regioselectivity
This compound contains two nucleophilic nitrogen atoms:
- (Internal): Attached to the cyclohexane ring. It is secondary and significantly sterically hindered, particularly by the methyl group at the C2 position of the ring.
-
(Terminal): Primary (
). It is less hindered and generally more accessible for nucleophilic attack, though slightly less electron-rich than due to the lack of alkyl induction.
Strategic Insight: In direct alkylation,
Reaction Pathway Visualization
Figure 1: Mechanistic pathways. Method A (Solid Blue) provides a controlled route via hydrazone formation, preventing the over-alkylation cascade common in Method B (Dashed).[1]
Experimental Protocols
Method A: Reductive Alkylation (Recommended)
Best for: Introducing primary or secondary alkyl groups with high mono-selectivity.
Mechanism: Formation of a hydrazone at the terminal
Reagents
-
Substrate: this compound (1.0 equiv)[1]
-
Carbonyl Source: Aldehyde or Ketone (1.0 - 1.1 equiv)[1]
-
Reducing Agent: Sodium Cyanoborohydride (
) (1.5 equiv)[1][2]-
Note: Sodium Triacetoxyborohydride (
) can be used but reacts slower with hydrazones.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Acid Catalyst: Acetic Acid (AcOH) (Catalytic to 1.0 equiv).[1]
Step-by-Step Protocol
-
Imine/Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in MeOH (0.2 M concentration).
-
Add the Aldehyde/Ketone (1.05 equiv) dropwise at room temperature.
-
Optional: If the carbonyl is unreactive (e.g., a ketone), add AcOH (1.0 equiv) and fit with a reflux condenser.[1] Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the starting hydrazine and formation of the hydrazone (typically less polar).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(1.5 equiv) in portions over 10 minutes. Caution: Toxic cyanide generation is possible if strong acid is present; ensure pH is >3.[1] -
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup:
-
Quench the reaction with saturated aqueous
. -
Evaporate the organic solvent (MeOH) under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.[1]
-
-
Purification:
-
Flash chromatography (DCM/MeOH gradient).[1] The mono-alkylated product is usually more polar than the hydrazone but less polar than the starting material.
-
Method B: Direct Alkylation (Base-Mediated)
Best for: Simple alkylations (Methyl, Benzyl) where reductive methods are not applicable.[1] Risk: High probability of dialkylation.
Reagents
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.9 equiv - Sub-stoichiometric to limit over-alkylation)[1]
-
Base: Cesium Carbonate (
) or DIPEA. -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Protocol
-
Preparation:
-
Dissolve this compound (1.0 equiv) in anhydrous ACN (0.1 M).
-
Add
(1.5 equiv). Stir at room temperature for 15 minutes.
-
-
Addition:
-
Dissolve the Alkyl Halide (0.9 equiv) in a small volume of ACN.
-
Crucial Step: Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel. Keeping the concentration of the alkylating agent low relative to the hydrazine favors mono-alkylation.
-
-
Reaction:
-
Stir at room temperature. Heating increases the rate of over-alkylation.
-
Monitor strictly by LCMS every 30 minutes. Stop the reaction when the dialkylated impurity reaches >5%.
-
-
Workup:
-
Filter off solids (
). -
Concentrate filtrate.
-
Purify immediately to separate mono-alkylated product from starting material and dialkylated byproducts.
-
Analytical Validation (QC)
Distinguishing
| Analytical Method | Expected Observation for | Expected Observation for |
| 1H NMR | New alkyl signals appear. The | Significant shift in the cyclohexyl C1-H proton signal due to quaternization or increased shielding. |
| 13C NMR | The alkyl carbon attached to Nitrogen will show distinct shifts. | -- |
| 2D NMR (HMBC) | Definitive: The new alkyl protons will show a correlation to the terminal nitrogen (if 15N labeled) or lack correlation to the cyclohexyl ring carbons (C2/C6). | The new alkyl protons will show a strong HMBC correlation to the Cyclohexyl C1 carbon. |
| MS (Fragmentation) | Fragmentation often cleaves the N-N bond. Look for mass of [Alkyl-NH] fragments. | Fragmentation yields [Cyclohexyl-N-Alkyl] fragments. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric bulk of ketone or poor imine stability. | Add 3Å molecular sieves to drive dehydration. Switch reducing agent to |
| Over-Alkylation (Method B) | Alkyl halide added too fast or in excess. | Use 0.8-0.9 equiv of alkyl halide. Dilute reaction further (0.05 M). |
| Regioisomer Mixture | High temperature overcoming steric bias. | Conduct reaction at 0°C or -10°C. |
| Poor Solubility | Hydrazine HCl salt used without neutralization. | Free-base the starting material first using |
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][3] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[1] Link[1]
-
Kawase, Y., Yamagishi, T., et al. (2014).[1][4][5] Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane. Synthesis, 46(04), 455-464.[1][4][5] Link
-
Lane, C. F. (1975).[1] Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[6] Synthesis, 1975(03), 135-146.[1] Link[1]
-
Ragnarsson, U. (2001).[1][7] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. d-nb.info [d-nb.info]
Application Note: Experimental Setup for (2-Methylcyclohexyl)hydrazine Reactions
Core Directive & Executive Summary
This guide outlines the experimental framework for the synthesis and subsequent application of (2-methylcyclohexyl)hydrazine , a hindered alkyl hydrazine building block. Unlike simple alkyl hydrazines, the 2-methyl substitution on the cyclohexane ring introduces significant steric and stereochemical factors that influence reactivity and product distribution.
Key Technical Challenges:
-
Stereocontrol: The synthesis yields a mixture of cis and trans isomers. The trans isomer (diequatorial conformation) is thermodynamically favored, but the cis isomer (axial-equatorial) often exhibits distinct kinetic profiles in cyclization reactions.
-
Nucleophilicity vs. Sterics: The N1-nitrogen is nucleophilic, but the adjacent methyl group at C2 hinders attack at sterically congested electrophiles.
-
Stability: Like all alkyl hydrazines, this compound is susceptible to oxidation and should be handled under inert atmosphere.
This protocol details the Reductive Amination Route (favored for safety and yield over direct alkylation) and a standard Pyrazole Cyclization to validate the reagent's quality.
Experimental Workflow Visualization
The following diagram illustrates the critical path from raw materials to the final heterocyclic scaffold.
Figure 1: End-to-end workflow for the synthesis and utilization of this compound.
Section 1: Synthesis of this compound
Methodology: Reductive Hydrazination.[1] Rationale: Direct alkylation of hydrazine with 2-methylcyclohexyl bromide/iodide leads to poly-alkylation and elimination side products. The reductive amination of 2-methylcyclohexanone is superior, allowing for better control over mono-alkylation.
Protocol A: Preparation via Cyanoborohydride Reduction
Reagents:
-
2-Methylcyclohexanone (1.0 eq)
-
Hydrazine hydrate (64% or 98%, 3.0 eq) – Excess is critical to prevent azine formation.
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)
-
Acetic acid (glacial)
-
Methanol (Solvent)[2]
Step-by-Step Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve hydrazine hydrate (3.0 eq) in Methanol (5 mL per mmol ketone).
-
Cool the solution to 0°C.
-
Add 2-methylcyclohexanone (1.0 eq) dropwise over 30 minutes. Note: The solution may become cloudy. The excess hydrazine ensures the equilibrium favors the hydrazone over the azine (dimer).
-
Stir at room temperature for 2 hours.
-
-
Reduction:
-
Add a pH indicator (Bromocresol Green) or use a pH meter.
-
Add acetic acid dropwise until the pH reaches approximately 4–5 (color change to yellow/green). Mechanism: Acid catalysis is required to activate the C=N bond for hydride attack.
-
Add sodium cyanoborohydride (1.2 eq) in small portions over 20 minutes. Caution: Evolution of H₂ gas; ensure venting.[3]
-
Stir at ambient temperature for 16 hours.
-
-
Workup (Acid-Base Extraction):
-
Critical Step for Purity: Concentrate the methanol under reduced pressure.
-
Dissolve residue in 1M HCl (aqueous). This protonates the product (R-NH-NH₃⁺), keeping it in the aqueous phase.
-
Wash the aqueous layer with Dichloromethane (DCM) x2. Removes unreacted ketone and neutral side products.
-
Basify the aqueous layer to pH >12 using 6M NaOH. The solution will become cloudy as the free base hydrazine separates.
-
Extract with Diethyl Ether (x3).
-
Dry combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Expected Yield: 60–75% as a pale yellow oil. Storage: Store under Argon at -20°C. Alkyl hydrazines oxidize to azo compounds upon air exposure.
Section 2: Application – Pyrazole Synthesis
Methodology: Knorr Pyrazole Synthesis (Condensation with 1,3-Diketones). Rationale: This reaction serves as both a functional application (drug scaffold synthesis) and a chemical test for the hydrazine's nucleophilicity.
Protocol B: Reaction with Acetylacetone
Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-Pentanedione) (1.1 eq)
-
Ethanol (Absolute)[2]
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in Ethanol (0.5 M concentration).
-
Add Acetylacetone (1.1 eq) dropwise at room temperature. Exothermic reaction may occur.
-
Heat the mixture to reflux (78°C) for 3 hours.
-
Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). The hydrazine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Evaporate solvent.[4]
-
The resulting oil often crystallizes upon standing or trituration with cold hexanes.
-
Data Summary Table: Expected Chemical Shifts
| Moiety | 1H NMR Shift (ppm, CDCl3) | Multiplicity | Notes |
| Pyrazole-CH | 5.8 – 6.0 | Singlet | Characteristic aromatic proton of the pyrazole ring. |
| Pyrazole-CH3 | 2.2 – 2.3 | Singlet | Two distinct methyls (3,5-positions). |
| N-CH (Cyclohexyl) | 3.9 – 4.2 | Multiplet | Deshielded by the adjacent nitrogen. |
| Cyclohexyl-CH3 | 0.7 – 0.9 | Doublet | Shift depends on axial/equatorial orientation (trans vs cis). |
Section 3: Stereochemical Analysis & Logic
The reduction of 2-methylcyclohexanone hydrazone typically yields a mixture of diastereomers.
-
Trans-Isomer (Major): The bulky methyl group at C2 and the hydrazine group at C1 prefer to be in the diequatorial position to minimize 1,3-diaxial interactions.
-
Cis-Isomer (Minor): One group is axial, one is equatorial.
Mechanistic Insight: During the reduction (Step 2 of Protocol A), the hydride (H⁻) attacks the iminium ion. The stereoselectivity is governed by the approach of the hydride. Small reducing agents like NaBH₄ or NaBH₃CN tend to attack from the axial direction (leading to the equatorial hydrazine product), favoring the trans isomer.
Logic Check (Self-Validation):
-
If the NMR shows a coupling constant (
) for the N-CH proton of ~10-12 Hz, it indicates an axial-axial coupling with the vicinal proton, confirming the equatorial position of the hydrazine group (Trans isomer). -
If
is small (~2-4 Hz), the hydrazine is likely axial (Cis isomer).
Section 4: Safety & Handling (Critical)
Hazard Class: Alkyl hydrazines are toxic , corrosive , and potential carcinogens .
-
Inhalation Risk: High. The vapor pressure is sufficient to cause respiratory damage.
-
Control: All operations must be performed in a certified fume hood.[5]
-
-
Skin Absorption: Rapid.
-
Decontamination:
-
Spills should be treated with dilute bleach (sodium hypochlorite) or calcium hypochlorite solution to oxidize the hydrazine to nitrogen gas and water before disposal. Do not use standard organic waste bins for unquenched hydrazine.
-
References
-
Organic Syntheses, Coll. Vol. 6, p. 791 (1988); Vol. 55, p. 73 (1976). General method for alkyl hydrazine synthesis via hydrazone reduction.
-
PubChem Compound Summary , "[(1S,2S)-2-methylcyclohexyl]hydrazine". Physical properties and safety data.[3][6][7][9][10]
-
BenchChem Safety Guide , "Handling Hydrazine Hydrate".[5] Protocols for PPE and spill management.[6]
-
ResearchGate, "Reactions of hydrazide with 1,3-diketones".
Sources
- 1. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. 1,3-Diketone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of ketones with (2-Methylcyclohexyl)hydrazine
Executive Summary
This application note details the protocol for derivatizing chiral and pro-chiral ketones using (2-Methylcyclohexyl)hydrazine (MCH) . While 2,4-Dinitrophenylhydrazine (DNPH) is the industry standard for quantifying carbonyls, it lacks the stereochemical complexity required for chiral discrimination. MCH, possessing a rigid cyclohexane scaffold and defined stereocenters, acts as a Chiral Derivatizing Agent (CDA).
The reaction converts enantiomeric ketone mixtures into diastereomeric hydrazones. These diastereomers exhibit distinct physical and chromatographic properties, enabling the separation of ketone enantiomers via standard achiral chromatography (HPLC/GC) and improved detection limits in mass spectrometry due to increased lipophilicity and ionization efficiency.
Scientific Basis & Mechanism
The Chiral Advantage
Direct chromatographic separation of ketone enantiomers often requires expensive chiral stationary phases (CSPs). By derivatizing a racemic ketone (
Unlike enantiomers, these diastereomers have different chemical potentials, allowing baseline separation on inexpensive C18 (reversed-phase) columns.
Reaction Mechanism
The derivatization proceeds via acid-catalyzed nucleophilic addition-elimination. The terminal nitrogen of the hydrazine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate, which dehydrates to form the hydrazone (
Critical Consideration: The cyclohexane ring of MCH provides steric bulk. This rigidity maximizes the energy difference (
Figure 1: Mechanism of hydrazone formation.[1][2] The reaction is an equilibrium process driven to completion by the removal of water or the stability of the conjugated product.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Purity | Function |
| This compound | >98% (Enantiopure) | Chiral Derivatizing Agent (CDA) |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Acetic Acid (AcOH) | Glacial | Catalyst |
| Sodium Acetate | Anhydrous | Buffer (Optional for acid-sensitive ketones) |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Magnesium Sulfate | Anhydrous | Drying Agent |
Author’s Note: Ensure you utilize a single enantiomer of the hydrazine (e.g., cis or trans isomer, specifically resolved). Using racemic MCH will result in a complex mixture of four stereoisomers, making analysis impossible.
Derivatization Procedure (Analytical Scale)
Target Concentration: 0.1 – 1.0 mmol Ketone
-
Preparation: Dissolve 0.5 mmol of the target ketone in 2 mL of Methanol.
-
Reagent Addition: Add 0.6 mmol (1.2 equivalents) of this compound hydrochloride.
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Insight: If the hydrazine is a free base, add 1.5 eq of AcOH to ensure protonation/activation of the carbonyl without protonating the nucleophilic nitrogen entirely.
-
-
Reaction:
-
Volatile Ketones: Stir at Room Temperature (25°C) for 2–4 hours in a sealed vial.
-
Sterically Hindered Ketones: Reflux at 65°C for 60–90 minutes.
-
-
Quenching: Evaporate solvent under nitrogen stream or reduced pressure.
-
Workup:
-
Resuspend residue in 2 mL water.
-
Extract 3x with 1 mL Dichloromethane (DCM).
-
Dry combined organics over
, filter, and concentrate.
-
-
Reconstitution: Dissolve the resulting oil/solid in the HPLC mobile phase (e.g., 50:50 ACN:Water).
Chromatographic Separation (HPLC)
Because the analytes are now diastereomers, achiral phases are sufficient.
-
Column: C18 (ODS) Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 240–280 nm (hydrazone
transition) or MS (ESI+).
Workflow Visualization
Figure 2: End-to-end analytical workflow for chiral resolution of ketones.
Data Interpretation & Troubleshooting
Calculating Enantiomeric Excess (ee)
Since the derivatization is assumed to be non-selective (reacts equally with R and S ketones) and quantitative, the ratio of hydrazone diastereomers reflects the ratio of the original ketone enantiomers.
Where
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Single Peak Observed | Co-elution of diastereomers | Adjust HPLC gradient (shallower slope) or switch to Phenyl-Hexyl column for |
| Peak Tailing | Residual free hydrazine | Ensure excess hydrazine is removed during workup or add a wash step with dilute HCl (0.1 M). |
| Double Peaks for Pure Enantiomer | Hydrazones can exist as syn/anti isomers around the C=N bond. Heat sample to 60°C to speed up interconversion or use a non-polar solvent to favor one isomer. |
References
-
Guan, X., et al. (2008). "Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation." Journal of Chromatography A.
- Enders, D., et al. (1987). "Asymmetric Synthesis using Hydrazones." Bulletin of the Chemical Society of Belgium. (Foundational chemistry for chiral hydrazone auxiliaries).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
- Toyo'oka, T. (2002). "Modern Derivatization Methods for Separation Science." John Wiley & Sons. (Comprehensive guide on labeling functional groups for HPLC).
Sources
Scale-up synthesis of (2-Methylcyclohexyl)hydrazine
Application Note: Scale-Up Synthesis of (2-Methylcyclohexyl)hydrazine
Executive Summary
This compound is a critical building block in the synthesis of fused pyrazoles and indazoles, acting as a scaffold for various kinase inhibitors and CNS-active pharmaceutical ingredients. While simple in structure, its scale-up presents two distinct challenges: process safety regarding hydrazine handling and stereochemical control of the cyclohexane ring.
This guide details a scalable, two-step Reductive Hydrazination protocol. Unlike nucleophilic substitution (which suffers from poly-alkylation and elimination side reactions), this route utilizes the condensation of 2-methylcyclohexanone with hydrazine hydrate followed by catalytic hydrogenation. This approach maximizes atom economy, safety, and yield.
Process Safety Management (PSM)
CRITICAL WARNING: Hydrazine hydrate is a potent reducing agent, a suspected human carcinogen, and highly toxic.[1] It is unstable in the presence of metal oxides (Fe, Cu, Mo) and porous materials (earth, wood).
Safety Protocol 42-A (Hydrazine Handling):
-
Engineering Controls: All hydrazine transfers must occur in a Class I, Division 1 fume hood or a closed-system glovebox.
-
PPE: Butyl rubber gloves (Double gloving recommended), full-face respirator (if outside closed systems), and Tyvek suit.
-
Quenching: Spills must be neutralized immediately with dilute sodium hypochlorite (<5%) or calcium hypochlorite.
-
Incompatibility: Strictly avoid contact with oxidizing agents (H2O2, HNO3) and metal catalysts before the hydrogenation step is inerted.
Retrosynthetic Analysis & Pathway
The most robust route for scale-up avoids direct alkylation. Instead, we utilize the equilibrium formation of a hydrazone, followed by irreversible reduction.
Figure 1: Retrosynthetic strategy prioritizing atom economy and safety.
Stage 1: Hydrazone Formation
Objective: Quantitative conversion of ketone to hydrazone while managing the exotherm.
Mechanism & Rationale
The reaction is an equilibrium process. On a small scale, molecular sieves are used. On a kilogram scale, azeotropic distillation is preferred, but for hydrazine, simple reflux in ethanol usually drives the reaction due to the precipitation or stability of the hydrazone.
Protocol
-
Reactor Setup: 5L Jacketed Glass Reactor equipped with an overhead stirrer (Teflon impeller), reflux condenser, and internal temperature probe. Nitrogen purge line attached.
-
Charge: Load Ethanol (2.5 L) and 2-Methylcyclohexanone (500 g, 4.46 mol) . Start stirring at 250 RPM.
-
Addition: Cool the jacket to 10°C. Add Hydrazine Hydrate (64% or 80% w/w, 1.2 eq) dropwise via a pressure-equalizing addition funnel.
-
Control: Maintain internal temperature < 30°C. Hydrazine addition is exothermic.
-
-
Reaction: Once addition is complete, warm the reactor to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by GC-MS or TLC (Visualizing agent: Anisaldehyde). Disappearance of ketone indicates completion.
-
Workup:
-
Cool to 20°C.
-
Concentrate the mixture under reduced pressure (Rotovap) to remove ethanol and excess water/hydrazine.
-
Note: The hydrazone is often an oil.[2] If it solidifies, filter it. If oil, use directly in Stage 2 to minimize handling of toxic intermediates.
-
Stage 2: Catalytic Hydrogenation
Objective: Stereoselective reduction of the C=N bond.
Stereochemical Insight
The reduction of 2-substituted cyclohexyl hydrazones typically yields a mixture of cis and trans isomers.
-
Kinetic Product (Cis): Hydrogen approaches from the less hindered face (opposite the methyl group).
-
Thermodynamic Product (Trans): More stable diequatorial conformation.[3]
-
Catalyst Choice: PtO2 (Adam's Catalyst) or Pt/C often favors the cis isomer in acidic media, while Pd/C in neutral media may allow equilibration to the trans isomer. For general scale-up, 5% Pt/C is robust.
Protocol
-
Reactor Setup: High-Pressure Hydrogenation Autoclave (e.g., Parr or Buchi).
-
Solvent System: Dissolve the crude hydrazone residue in Methanol (3 L) .
-
Catalyst Loading:
-
Safety: Catalysts are pyrophoric. Wet the catalyst with water or add under an Argon blanket.
-
Add 5% Pt/C (dry weight: 2% w/w relative to substrate) .
-
-
Hydrogenation:
-
Seal reactor. Purge with N2 (3x) then H2 (3x).
-
Pressurize to 30–50 psi (2–3.5 bar) H2.
-
Stir vigorously at RT for 12 hours.
-
-
Completion: Check H2 uptake. When uptake ceases, sample for HPLC/GC.
-
Filtration: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with Methanol.
Purification & Salt Formation
Free hydrazine bases are prone to air oxidation (turning yellow/brown). Isolating the product as the dihydrochloride salt ensures long-term stability and purifies the solid.
-
Acidification: Cool the methanolic filtrate to 0°C.
-
Salt Formation: Slowly bubble HCl gas or add 4M HCl in Dioxane until pH < 2.
-
Crystallization: The this compound·HCl salt will precipitate.
-
Isolation: Filter the white solid. Wash with cold diethyl ether or MTBE.
-
Drying: Dry in a vacuum oven at 40°C over P2O5.
Data Summary Table: Typical Scale-Up Metrics
| Parameter | Specification | Notes |
| Yield (Overall) | 65% – 75% | Calculated from ketone. |
| Purity (HPLC) | > 98.0% (AUC) | UV detection at 210 nm (low sensitivity) or CAD. |
| Appearance | White crystalline solid | As HCl salt. Free base is a clear oil.[2] |
| Cis:Trans Ratio | Variable (approx 60:40) | Dependent on catalyst. Can be enriched via recrystallization of the salt in EtOH/Et2O. |
Analytical Controls & Troubleshooting
Workflow Diagram
Figure 2: Downstream processing workflow.
Troubleshooting Guide
-
Incomplete Hydrogenation: If H2 uptake stalls, the catalyst may be poisoned by residual hydrazine hydrate or sulfur contaminants. Action: Purge, filter, and reload fresh catalyst.
-
Low Yield of Salt: The salt might be too soluble in Methanol. Action: Concentrate the methanol to 20% volume and add excess MTBE or Et2O to force precipitation.
-
Coloration: Pink/Brown product indicates oxidation. Action: Recrystallize immediately from Ethanol/Water with a pinch of sodium dithionite.
References
-
Hydrazine Safety & Handling
- National Center for Biotechnology Information. PubChem Compound Summary for Hydrazine.
-
[Link]
-
Reductive Amination/Hydrazination Protocols
- Organic Syntheses, Coll. Vol. 5, p. 43 (1973); Vol. 44, p. 75 (1964). (General method for hydrazone reduction).
-
[Link]
-
Stereochemistry of Cyclohexanone Reductions
- J. Am. Chem. Soc. 1974, 96, 1, 292–293.
-
[Link]
-
Catalytic Hydrogenation of Hydrazones
Sources
(2-Methylcyclohexyl)hydrazine reaction with aldehydes to form hydrazones
Application Note: Precision Synthesis of (2-Methylcyclohexyl)hydrazones
Part 1: Executive Summary & Strategic Relevance
The condensation of (2-methylcyclohexyl)hydrazine with aldehydes is a high-value transformation in medicinal chemistry, particularly for generating diverse libraries of hydrazone-based pharmacophores or stable intermediates for C(sp³)-C(sp³) coupling (e.g., via reductive alkylation).
Unlike simple alkyl hydrazines, the 2-methylcyclohexyl moiety introduces unique stereochemical and steric challenges. The vicinal methyl group at the C2 position exerts conformational bias on the cyclohexane ring, influencing both the reaction kinetics and the E/Z isomer ratio of the resulting hydrazone.
This guide provides a self-validating protocol designed to maximize yield and purity while controlling for the specific instability profiles of alkyl hydrazones.
Part 2: Mechanistic Insight & Stereochemistry
The Reaction Landscape
The reaction proceeds via a classic acid-catalyzed condensation. However, the use of this compound hydrochloride (the standard commercial form) requires careful modulation of pH.
-
The Nucleophile: The terminal nitrogen (
) is the active nucleophile.[1] The internal nitrogen ( ) is deactivated by the steric bulk of the cyclohexyl ring and the inductive effect of the alkyl group. -
The Catalyst: A pH of 4.0–5.0 is critical.
-
Too Acidic (pH < 3): The terminal amine protonates (
), killing nucleophilicity. -
Too Basic (pH > 6): The carbonyl oxygen is not sufficiently activated, slowing the rate-determining dehydration step.
-
Stereochemical Control
The starting material often exists as a mixture of cis and trans isomers regarding the cyclohexane ring.
-
Ring Conformation: The bulky hydrazino group and the methyl group will adopt a diequatorial orientation in the trans isomer (most stable), whereas the cis isomer involves an axial/equatorial split.
-
Hydrazone Geometry: The resulting
bond heavily favors the (E)-isomer to minimize steric clash between the aldehyde substituent ( ) and the bulky 2-methylcyclohexyl amine group.
Mechanistic Pathway (Graphviz)
Caption: Figure 1. Reaction pathway highlighting the critical buffering step and the rate-limiting dehydration, influenced by the steric bulk of the 2-methylcyclohexyl motif.
Part 3: Experimental Protocol
Safety Warning: Alkyl hydrazines are potential genotoxins and skin sensitizers. Handle all solids and solutions in a fume hood. Avoid inhalation.
Materials & Reagents
| Component | Specification | Role |
| This compound HCl | >95% Purity (CAS: 1210687-85-6) | Nucleophile Source |
| Aldehyde (R-CHO) | 1.0 Equiv | Electrophile |
| Sodium Acetate (NaOAc) | Anhydrous | Buffering Agent (HCl scavenger) |
| Ethanol (EtOH) | Absolute (200 proof) | Solvent (Promotes precipitation) |
| Magnesium Sulfate | Anhydrous | Drying Agent |
Step-by-Step Procedure
Step 1: Preparation of the Free Base (In Situ)
-
Rationale: Commercial alkyl hydrazines are sold as HCl salts for stability. Direct reaction requires liberating the free base without creating a highly basic environment that stalls dehydration.
-
Action: In a round-bottom flask, suspend this compound HCl (1.0 mmol) in Ethanol (5 mL). Add Sodium Acetate (1.1 mmol).
-
Observation: Stir for 10 minutes at room temperature. The solution should become cloudy as NaCl precipitates.
Step 2: Aldehyde Addition
-
Action: Add the Aldehyde (1.0 mmol) dropwise to the stirring hydrazine solution.
-
Note: If the aldehyde is a solid, dissolve it in a minimal amount of EtOH (1-2 mL) before addition.
-
Condition: Stir at Room Temperature (20–25°C) .
-
Optimization: For electron-poor aldehydes (reactive), RT is sufficient. For electron-rich or sterically hindered aldehydes, heat to 60°C (Reflux).
-
Step 3: Monitoring (The Self-Validating Checkpoint)
-
Method: Thin Layer Chromatography (TLC).
-
Eluent: 20% EtOAc in Hexanes (typical).
-
Visualization: UV (254 nm) and Stain (Permanganate or Ninhydrin). Hydrazones often stain distinctively (yellow/orange).
-
Endpoint: Disappearance of the aldehyde spot.
-
Timeframe: 30 mins to 4 hours.
-
Step 4: Work-up and Isolation [2]
-
Scenario A: Product Precipitates (Ideal)
-
Cool the mixture to 0°C. Filter the solid. Wash with cold EtOH.
-
-
Scenario B: Homogeneous Solution
-
Remove solvent under reduced pressure (Rotavap).
-
Dissolve residue in Dichloromethane (DCM).
-
Wash with Water (1x) and Brine (1x) to remove salts.
-
Dry over MgSO₄, filter, and concentrate.
-
Step 5: Purification (Critical)
-
Warning: Hydrazones can hydrolyze on acidic silica gel.
-
Recommendation:
-
Recrystallization: (Preferred) From EtOH/Water or Hexanes.
-
Neutral Alumina Chromatography: If chromatography is necessary, use neutral alumina instead of silica.
-
Amine-Doped Silica: If using silica, pre-treat the column with 1% Triethylamine (Et₃N) in the eluent to neutralize acidity.
-
Part 4: Characterization & Data Interpretation
NMR Analysis (¹H)
The 2-methylcyclohexyl group creates a complex aliphatic region, but key diagnostic signals confirm formation.
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| 6.8 – 7.8 ppm | Singlet (or doublet) | Diagnostic Hydrazone proton. E-isomer is usually downfield of Z. | |
| 5.0 – 9.0 ppm | Broad Singlet | Exchangeable proton. Shift varies with solvent/concentration. | |
| 2.8 – 3.5 ppm | Multiplet | Methine proton on C1 of cyclohexane. | |
| 0.8 – 1.1 ppm | Doublet | Methyl group at C2. Splitting confirms coupling to C2-H. |
Stereochemical Complexity
You will likely observe two sets of signals in the NMR.
-
Source 1: cis/trans isomers of the cyclohexane ring (from starting material).
-
Source 2: E/Z isomers of the hydrazone (
).
-
Guidance: Do not mistake these for impurities. Integration ratios should be consistent across the spectrum.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete protonation/deprotonation cycle. | Check pH. Ensure NaOAc was added. If too acidic, add Et₃N. |
| Aldehyde Remains | Equilibrium favors starting materials (hydrolysis). | Add molecular sieves (3Å or 4Å) to the reaction to trap water and drive equilibrium. |
| Product Decomposition | Hydrolysis on Silica. | Switch to Neutral Alumina or recrystallization. Store product at -20°C under Argon. |
| Multiple Spots on TLC | E/Z Isomerism. | This is normal. Isomers often equilibrate in solution. Isolate the major spot if possible, or characterize as a mixture. |
Part 6: Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis of (2-methylcyclohexyl)hydrazones.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
Childs, A. et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of the American Chemical Society, 135(17), 6396–6399.
-
BenchChem. (2023). This compound hydrochloride Product Page & Properties.[3]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
Sources
Troubleshooting & Optimization
Decomposition of (2-Methylcyclohexyl)hydrazine and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on the Decomposition of (2-Methylcyclohexyl)hydrazine and Its Prevention
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered during the handling, storage, and use of this important chemical intermediate. This resource is structured in a question-and-answer format to provide direct and actionable solutions to potential issues, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: I've noticed a gradual discoloration and loss of potency of my this compound sample. What is causing this, and how can I prevent it?
Answer: The observed degradation is likely due to a combination of oxidative and thermal decomposition pathways. This compound, like other substituted hydrazines, is susceptible to autoxidation in the presence of atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The bulky 2-methylcyclohexyl group can influence the rate of decomposition compared to simpler alkylhydrazines.
Core Principles of Prevention:
-
Inert Atmosphere: Always store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Temperature Control: Store the compound in a cool, dark place. Refrigeration is recommended for long-term storage. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
-
Light Protection: Use amber or opaque containers to protect the compound from light, which can catalyze decomposition.
Troubleshooting Checklist:
-
Atmosphere: Is the container properly sealed under an inert gas?
-
Temperature: Is the storage temperature consistently low?
-
Light Exposure: Is the container protected from light?
-
Purity: Was the initial purity of the material confirmed? Impurities can sometimes catalyze decomposition.
Question 2: What are the ideal storage conditions for this compound to ensure its long-term stability?
Answer: To maximize the shelf-life of this compound, it is crucial to control the storage environment meticulously. The following table summarizes the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal decomposition. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative decomposition by excluding oxygen. |
| Container | Amber glass or other opaque, inert material | Protects from light-induced degradation. |
| Seal | Tightly sealed with a secure cap | Prevents ingress of air and moisture. |
| Location | Well-ventilated, designated chemical storage area | Ensures safety in case of accidental release. |
Decomposition Pathways and Byproducts
Question 3: What are the primary decomposition pathways for this compound, and what byproducts should I be aware of in my reaction mixtures?
Answer: The decomposition of this compound can proceed through several pathways, primarily oxidative and thermal routes. The presence of catalysts, such as transition metals, can significantly influence the reaction pathways and the distribution of byproducts.
1. Oxidative Decomposition (Autoxidation): This is often the most significant pathway under ambient conditions. The reaction with oxygen can be a radical-mediated process, leading to a variety of products. The initiation step often involves the formation of a hydrazyl radical.
Potential Byproducts:
-
2-Methylcyclohexanone and/or 2-Methylcyclohexanol (from oxidation of the cyclohexane ring)
-
Nitrogen gas (N₂)
-
Water (H₂O)
-
Ammonia (NH₃)
-
Various radical coupling products
2. Thermal Decomposition: At elevated temperatures, the N-N bond, being the weakest bond in the molecule, is susceptible to cleavage. This can lead to the formation of radicals that can then undergo further reactions.
Potential Byproducts:
-
2-Methylcyclohexane
-
Nitrogen gas (N₂)
-
Ammonia (NH₃)
-
Hydrogen gas (H₂)
3. Catalytic Decomposition: Trace amounts of transition metals (e.g., copper, iron, iridium) can catalyze the decomposition of hydrazines, even at room temperature.[1][2][3][4][5] The mechanism often involves redox cycling of the metal ion.
Diagram of Decomposition Pathways:
Caption: Major decomposition pathways of this compound.
Question 4: I suspect my reaction is being affected by trace metal catalysis. How can I mitigate this?
Answer: Trace metal contamination is a common and often overlooked cause of hydrazine decomposition. Here’s a troubleshooting workflow to address this issue:
Troubleshooting Workflow for Suspected Metal Catalysis:
Caption: Troubleshooting workflow for suspected metal-catalyzed decomposition.
Experimental Protocol: Acid Washing of Glassware
-
Soak glassware in a 1-6 M solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least 4 hours (overnight is preferable).
-
Rinse thoroughly with deionized water (at least 5-6 times).
-
Final rinse with high-purity water (e.g., Milli-Q).
-
Dry in an oven.
Solvent Compatibility and Reaction Conditions
Question 5: Which solvents are compatible with this compound, and are there any I should avoid?
Answer: The choice of solvent is critical for maintaining the stability of this compound.
Compatible Solvents:
-
Alcohols (e.g., methanol, ethanol): Generally good solvents, but ensure they are deoxygenated.
-
Ethers (e.g., THF, dioxane): Suitable if peroxide-free and deoxygenated.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): Use high-purity, anhydrous grades. Be aware that these can be difficult to remove.
-
Hydrocarbons (e.g., toluene, hexane): Good for non-polar reactions, ensure they are deoxygenated.
Solvents to Use with Caution or Avoid:
-
Water: While some hydrazines are water-soluble, the presence of dissolved oxygen in water can accelerate decomposition. If water is necessary, it must be thoroughly deoxygenated. The pH of the aqueous solution can also affect stability.
-
Chlorinated Solvents (e.g., dichloromethane, chloroform): Can potentially react with hydrazines, especially in the presence of light or catalysts. Use with caution and under an inert atmosphere.
-
Protic Acids: Will form salts with the basic hydrazine. This may be desirable in some cases to improve stability, but will render the hydrazine non-nucleophilic.
Question 6: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of hydrazines in aqueous media is pH-dependent. Generally, hydrazines are more stable under slightly basic to neutral conditions.
-
Acidic Conditions (pH < 7): In acidic solutions, the hydrazine will be protonated to form the corresponding hydrazinium salt. While this can protect it from oxidation, it also deactivates its nucleophilicity. Strong acidic conditions can promote hydrolysis of certain hydrazine derivatives, though this is more relevant for hydrazones.[6][7][8][9]
-
Neutral to Basic Conditions (pH 7-10): In this range, the free base form of the hydrazine is present, which is susceptible to oxidation. However, the rate of autoxidation is often manageable, and this is the typical pH range for reactions where the hydrazine acts as a nucleophile.
-
Strongly Basic Conditions (pH > 10): While high pH can suppress the formation of certain catalytic species, it can also promote other decomposition pathways.
For reactions in aqueous media, it is advisable to use a deoxygenated buffer system to maintain a stable pH.
References
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. [Link]
- Method for the hydrolysis of hydrazones.
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. PubMed. [Link]
-
Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. PMC. [Link]
-
Autoxidation of Hydrazones. Some New Insights. ResearchGate. [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied[10]. ResearchGate. [Link]
-
Autoxidation of hydrazones. Some new insights. PubMed. [Link]
-
Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society. [Link]
-
Autoxidation of Hydrazones. Some New Insights. Sci-Hub. [Link]
-
The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Iowa State University Digital Repository. [Link]
-
Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Beilstein Journal of Organic Chemistry. [Link]
-
The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. ResearchGate. [Link]
-
The possible mechanism of decomposition of hydrazine catalyzed by... ResearchGate. [Link]
-
Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. MDPI. [Link]
-
"Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee. IdeaExchange@UAkron. [Link]
-
Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. The Journal of Physical Chemistry A. [Link]
-
pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]
-
Selective, Catalytic Decomposition of Hydrazine. IdeaExchange@UAkron. [Link]
-
Carbon radicals in the metabolism of alkyl hydrazines. PubMed. [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH. [Link]
-
Optimization studies. (A), effects of pH and hydrazine monohydrate on... ResearchGate. [Link]
-
[(1S,2S)-2-methylcyclohexyl]hydrazine. PubChem. [Link]
-
THE GAS PHASE DECOMPOSITION OF HYDRAZINE PROPELLANTS. DTIC. [Link]
-
Detailed Chemical Kinetic Modeling of Hydrazine Decomposition. NASA Technical Reports Server. [Link]
-
Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. PubMed. [Link]
-
methylhydrazine sulfate. Organic Syntheses. [Link]
-
Stability study of hydrazones. ResearchGate. [Link]
Sources
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee [ideaexchange.uakron.edu]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. US3113971A - Method for the hydrolysis of hydrazones - Google Patents [patents.google.com]
- 8. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
Technical Support Center: Stereoselective Synthesis of (2-Methylcyclohexyl)hydrazine
Welcome to the technical support center for the stereoselective synthesis of (2-Methylcyclohexyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction: The Challenge of Stereocontrol
The synthesis of this compound presents a significant stereochemical challenge due to the presence of two contiguous stereocenters on a flexible cyclohexane ring. This can result in a mixture of up to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Achieving high diastereoselectivity and enantioselectivity is paramount, particularly in drug development where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
This guide will address common hurdles in controlling the stereochemical outcome of this synthesis, focusing on strategies to maximize the yield of the desired stereoisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common approaches involve the reduction of a hydrazone derived from 2-methylcyclohexanone or the direct alkylation of a hydrazine derivative. Key strategies include:
-
Diastereoselective Reduction of Hydrazones: This involves the formation of a hydrazone from 2-methylcyclohexanone and a suitable hydrazine derivative, followed by a diastereoselective reduction of the C=N bond. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry.
-
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a prochiral hydrazone is a powerful method for establishing the desired stereocenters with high enantioselectivity.[1][2] This often employs chiral transition metal catalysts, such as those based on rhodium, ruthenium, palladium, or nickel.[2]
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydrazine moiety to direct the stereochemical outcome of a subsequent reaction, such as alkylation or reduction.[3][4][5] The auxiliary is then cleaved to yield the desired chiral hydrazine.
-
Enzymatic Reductive Amination: Biocatalytic methods using enzymes like imine reductases (IREDs) offer a green and highly selective alternative for the synthesis of chiral hydrazines.[6]
Q2: How can I control the cis/trans diastereoselectivity at the C1 and C2 positions?
A2: Controlling the relative stereochemistry of the methyl and hydrazine groups on the cyclohexane ring is a central challenge. The cis or trans outcome is often influenced by:
-
Steric Hindrance: The approach of the reagent (e.g., a hydride source) to the prochiral center is influenced by the steric bulk of the existing methyl group. Attack from the less hindered face is generally favored. In the case of cyclohexanone derivatives, axial attack is often preferred to avoid steric interactions with axial hydrogens at the C3 and C5 positions.[7][8]
-
Conformational Control: The cyclohexane ring exists in a dynamic equilibrium of chair conformations. The position of the methyl group (axial vs. equatorial) can influence the facial selectivity of the reaction. Recent studies have shown that certain adjacent groups can surprisingly favor an axial conformation, which can be exploited for stereocontrol.[9]
-
Choice of Reagents and Catalysts: The nature of the reducing agent or catalyst plays a crucial role. Bulky reducing agents will exhibit higher facial selectivity. Similarly, the ligand sphere of a metal catalyst in asymmetric hydrogenation can create a chiral pocket that dictates the stereochemical outcome.
Q3: My reaction yields a mixture of all four stereoisomers. How can I improve the selectivity?
A3: Obtaining a mixture of stereoisomers is a common problem. To improve selectivity, consider the following:
-
Optimize Reaction Conditions: Temperature, solvent, and reaction time can all impact stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Screen Different Catalysts/Reagents: If you are using a catalytic approach, screen a variety of chiral ligands and metal precursors. For reductions, explore different hydride sources (e.g., NaBH₄, L-Selectride®, LiAlH₄) as their steric bulk can significantly alter the diastereomeric ratio.
-
Employ a Chiral Auxiliary: If direct methods fail, using a chiral auxiliary is a robust strategy to enforce a specific stereochemical outcome.[3][4] Proline-derived auxiliaries like SAMP and RAMP are well-established for the asymmetric synthesis of α-substituted carbonyl compounds via their hydrazones.[3]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: Low Diastereoselectivity in the Reduction of 2-Methylcyclohexanone Hydrazone
| Symptom | Potential Cause | Troubleshooting Steps |
| Approximately 1:1 mixture of cis and trans isomers. | Lack of facial selectivity in the reduction step. The reducing agent is approaching the C=N bond from both faces with nearly equal probability. | 1. Change the Reducing Agent: Switch to a bulkier reducing agent. For example, if you are using NaBH₄, try L-Selectride® or K-Selectride®. The larger steric profile will increase the energy difference between the two transition states, favoring attack from the less hindered face. 2. Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., -78 °C). This will amplify the small energy differences between the competing reaction pathways. 3. Change the Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Explore a range of aprotic solvents with varying polarity. |
| Inconsistent diastereomeric ratios between batches. | Reaction is sensitive to subtle variations in conditions (e.g., water content, reaction time, temperature fluctuations). | 1. Strict Control of Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous. Trace amounts of water can alter the nature of the reducing species. 2. Precise Temperature Control: Use a cryostat or a well-insulated cooling bath to maintain a constant temperature throughout the reaction. 3. Standardize Reagent Addition: Add the reducing agent slowly and at a consistent rate to avoid localized temperature increases. |
Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee). | 1. Suboptimal Catalyst System: The chosen chiral ligand and metal precursor may not be well-suited for this specific substrate. 2. Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst. 3. Incorrect Hydrazone Geometry: The E/Z geometry of the hydrazone can influence the outcome of the hydrogenation. | 1. Ligand Screening: Systematically screen a library of chiral phosphine ligands with varying steric and electronic properties.[2] 2. Metal Precursor Variation: Test different metal precursors (e.g., [Rh(COD)₂]BF₄, RuCl₂(PPh₃)₃). 3. Substrate Purification: Purify the hydrazone substrate immediately before use, for example, by recrystallization or flash chromatography on deactivated silica gel.[10][11] 4. Solvent and Additive Optimization: The choice of solvent and the presence of additives (e.g., acids) can significantly impact both the activity and selectivity of the catalyst.[12] |
Problem 3: Difficulty in Purification and Separation of Stereoisomers
| Symptom | Potential Cause | Troubleshooting Steps |
| Co-elution of diastereomers during column chromatography. | The stereoisomers have very similar polarities, making them difficult to separate on standard silica gel. | 1. Chiral Chromatography: Utilize a chiral stationary phase (CSP) in either HPLC or SFC for analytical and preparative-scale separation of enantiomers. 2. Derivatization: Convert the hydrazine mixture into diastereomeric derivatives (e.g., amides or carbamates) using a chiral derivatizing agent.[13] These diastereomers will have different physical properties and can often be separated by standard chromatography. The desired stereoisomer can then be recovered by cleaving the derivatizing group. 3. Recrystallization: If the product is crystalline, fractional recrystallization can sometimes be used to enrich one diastereomer. |
| Decomposition of the product on silica gel. | Hydrazines and hydrazones can be sensitive to the acidic nature of silica gel.[10] | 1. Use Deactivated Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.[10] 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil. 3. Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Benzoyl-2-methylcyclohexanone Hydrazone
This protocol aims to favor the formation of the trans diastereomer through the use of a bulky reducing agent.
-
Hydrazone Formation:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol, add benzoylhydrazine (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude hydrazone by recrystallization from ethanol/water.
-
-
Diastereoselective Reduction:
-
Dissolve the purified hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analyze the diastereomeric ratio by ¹H NMR or GC.
-
Protocol 2: Purification of Diastereomers via Derivatization
This protocol describes the separation of a diastereomeric mixture of (2-Methylcyclohexyl)hydrazines by forming diastereomeric amides.
-
Amide Formation:
-
Dissolve the mixture of this compound diastereomers (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, 1.1 eq) in dichloromethane.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
-
Chromatographic Separation:
-
Purify the resulting diastereomeric amides by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The two diastereomers should now have different retention factors.
-
-
Cleavage of the Auxiliary:
-
The separated amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically pure hydrazine.
-
Visualizations
Decision Workflow for Optimizing Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
General Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
References
-
Bhushan, V., & Vankar, Y. D. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 197-205. [Link]
-
Cui, W.-J., Zhang, Z., Liu, S., & Zhang, W. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2640-2643. [Link]
- Zhang, Z., Liu, S., Cui, W.-J., & Zhang, W. (2016). Synthesis of chiral hydrazines via transition metal-catalyzed asymmetric hydrogenation of hydrazones. Tetrahedron Letters, 57(29), 3185-3188.
-
Wang, D., Yu, J., Zhang, X., & Zhang, W. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3624–3629. [Link]
-
Masdeu, C., Payeras, A., & Rioz-Martínez, A. (2024). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, e202400700. [Link]
-
Cui, W.-J., Zhang, Z., Liu, S., & Zhang, W. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2640-2643. [Link]
-
Li, P., Wang, S., & Chen, Y. (2013). Catalytic Asymmetric Construction of Chiral Hydropyridazines via Conjugate Addition of N-monosubstituted Hydrazones to Enones. Organic Letters, 15(17), 4524-4527. [Link]
-
Maji, M., & Seidel, D. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Organic Letters, 25(38), 7010-7014. [Link]
- Giese, B., & He, J. (1990). Acyclic Stereocontrol of Free Radical Reactions Involving Alkyl 2-(1-Hydroxyalkyl)
-
Lazny, R., & Nodzewska, A. (2000). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews, 100(12), 4373-4406. [Link]
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552.
-
Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Reddit user discussion on hydrazone purification. (2021). r/Chempros. [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
-
Damm, W., Giese, B., Hartung, J., Hasskerl, T., Houk, K. N., Hueter, O., & Zipse, H. (1992). Diastereofacial selectivity in reactions of substituted cyclohexyl radicals. An experimental and theoretical study. Journal of the American Chemical Society, 114(11), 4067–4078. [Link]
-
Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]
-
ResearchGate user discussion on hydrazide purification. (2023). [Link]
-
ResearchGate user discussion on hydrazone purification. (2020). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (2-Methylcyclohexyl)hydrazine Optimization
Senior Application Scientist Desk Subject: Protocol Optimization, Stereochemical Control, and Troubleshooting for (2-Methylcyclohexyl)hydrazine Synthesis.
Introduction: The Engineering of a Hydrazine Scaffold
Welcome to the technical support hub for This compound . This molecule is a critical "molecular hinge" in medicinal chemistry, often used to construct fused heterocycles (e.g., indazoles, pyrazoles) or as a chiral directing group in organocatalysis.
Synthesizing alkyl hydrazines from cyclic ketones is deceptive. It appears simple—a condensation followed by reduction—but it is fraught with three specific failure modes: azine formation (dimerization) , stereochemical drift , and oxidative degradation .
This guide moves beyond generic textbook recipes. It provides a self-validating, industrial-grade protocol designed to maximize the primary hydrazine yield while controlling the cis/trans diastereoselectivity.
Module 1: The Master Protocol (Reductive Hydrazination)
The most robust route to this compound is Reductive Amination via a hydrazone intermediate. Direct alkylation of hydrazine with alkyl halides is not recommended due to uncontrollable poly-alkylation.
The Workflow
Figure 1: The reaction pathway.[1] Note the critical branch point at the Hydrazone stage where Azine formation must be suppressed.
Step-by-Step Optimization
Step 1: Hydrazone Formation (The "Stoichiometry Rule")
The reaction of a ketone with hydrazine is an equilibrium. If the concentration of hydrazine is low, the formed hydrazone will react with another molecule of ketone to form an Azine (
-
Protocol:
-
Charge a flask with Hydrazine Hydrate (64-80%) (Use 5 to 10 equivalents relative to ketone).
-
Cool to 0°C under
atmosphere. -
Add 2-Methylcyclohexanone dropwise over 1 hour. Crucial: Slow addition keeps the ketone concentration low relative to hydrazine, preventing azine formation.
-
Stir at room temperature for 4–6 hours.
-
Validation: Monitor by TLC or GC. The hydrazone usually has a different
than the ketone. Azines appear as non-polar, UV-active spots.
-
Step 2: Reduction (The "Stereo-Switch") You must choose your reducing agent based on your desired isomer (cis vs. trans).
-
Option A (Catalytic Hydrogenation - Favors cis):
-
Option B (Hydride Reduction - Mixed/Trans bias):
-
Treat the hydrazone solution with
(Sodium cyanoborohydride) at pH 3–4 (adjust with acetic acid). -
Note: This method is milder but often yields a thermodynamic mixture of isomers.
-
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My yield is <30%, and I see a heavy yellow oil precipitating. What is it?
Diagnosis: You have likely synthesized the Azine (Bis(2-methylcyclohexylidene)hydrazine), not the hydrazine. The Cause:
-
Stoichiometry Failure: Using a 1:1 ratio of ketone to hydrazine guarantees azine formation.
-
Order of Addition: Adding hydrazine to the ketone favors the azine. The Fix:
-
Reverse Addition: Always add the ketone to the hydrazine.
-
Increase Equivalents: Use at least 5 equivalents of hydrazine hydrate. The excess acts as a solvent and drives the equilibrium toward the hydrazone.
Q2: The product turns brown/black upon storage.
Diagnosis: Oxidative degradation. Alkyl hydrazines are reducing agents and are air-sensitive.[6] The Fix:
-
Salt Formation: Do not store the free base. Convert it immediately to the Dihydrochloride or Oxalate salt .
-
Protocol: Dissolve the crude oil in
, cool to 0°C, and bubble dry gas or add ethereal . The white solid salt is stable for years.
-
Q3: How do I separate the cis and trans isomers?
Diagnosis: Diastereomer separation. The Fix:
-
Distillation: Difficult due to close boiling points.
-
Crystallization: The oxalate salts of cis and trans isomers often have significantly different solubility profiles in hot ethanol/methanol.
-
Chromatography: Not recommended for free hydrazines (they streak on silica). If necessary, derivatize with Boc-anhydride (
), separate the Boc-protected isomers on silica, and deprotect with .
Module 3: Data & Visualization
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthetic failures.
Comparison of Reducing Agents
| Variable | Catalytic Hydrogenation ( | Cyanoborohydride ( |
| Primary Mechanism | Surface Catalysis (Haptophilic) | Hydride Transfer (Nucleophilic) |
| Stereoselectivity | Favors Cis (Kinetic) | Mixed / Favors Trans (Thermodynamic) |
| Scalability | High (Industrial standard) | Medium (Toxic byproducts) |
| Reaction Time | Fast (2–4 hours) | Slow (12–24 hours) |
| Safety Risk | Flammability ( | Toxicity (HCN potential) |
References
-
Azine Formation Mechanisms
-
General Hydrazine Synthesis (Reductive Amination)
-
Organic Chemistry Portal. "Synthesis of Hydrazines by N-N Coupling and Reductive Methods." Link
-
-
Stereoselectivity in Cyclohexanone Reductions
-
Odinity. "Sodium Borohydride Reduction of 2-Methylcyclohexanone: Thermodynamic vs Kinetic Control." Link
-
-
Enzymatic/Biocatalytic Approaches (Modern Context)
-
Purification & Handling
-
Royal Society of Chemistry. "Structure, synthesis and application of azines (Purification via Azines)." Link
-
Disclaimer: Hydrazines are toxic and potentially carcinogenic. All protocols described above must be performed in a fume hood with appropriate PPE. Azides and anhydrous hydrazine pose explosion risks; always use hydrazine hydrate where possible.
Sources
- 1. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4657751A - Process for purifying aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (2-Methylcyclohexyl)hydrazine Reactions
Status: Active Maintainer: Senior Application Science Team Last Updated: October 26, 2025
Introduction: The "Hydrazine Paradox"
Scaling up (2-Methylcyclohexyl)hydrazine (2-MCH) synthesis presents a classic chemical engineering paradox: the reagents required for formation (hydrazine hydrate) are thermodynamically unstable, yet the reaction intermediates often require forcing conditions to overcome steric hindrance.
When moving from gram-scale optimization to kilogram-scale production, three critical failure modes typically emerge:
-
Stereochemical Drift: The ratio of cis/trans isomers shifts unexpectedly due to altered heat transfer profiles.
-
Thermal Runaway: Accumulation of unreacted hydrazine leads to non-linear exotherms.
-
Purification Bottlenecks: Residual hydrazine hydrate creates toxic emulsions that defy standard separation logic.
This guide addresses these specific scale-up hurdles using field-validated protocols.
Module 1: Controlling Stereochemistry (The Isomer Drift)
The Issue
In small-scale batches (1–10 g), reduction of 2-methylcyclohexanone hydrazone typically yields a predictable cis:trans ratio (often favoring the cis isomer via kinetic control). Upon scale-up (>1 kg), researchers frequently observe a drift toward the thermodynamic trans product or variable mixtures that complicate crystallization.
The Mechanism
The reduction of the hydrazone intermediate (C=N) is sensitive to the "mixing-limited" vs. "reaction-limited" regime.
-
Small Scale: Rapid heat dissipation allows strict kinetic control (axial attack of hydride).
-
Large Scale: Localized hot spots during hydride addition promote equilibration of the intermediate hydrazone or the final hydrazine product, favoring the thermodynamically stable diequatorial trans isomer.
Troubleshooting Protocol: Locking the Conformation
| Parameter | Gram Scale (Lab) | Kilo Scale (Pilot) | Correction Strategy |
| Reagent Addition | Bolus / Fast Dropwise | Metered Dosing | Use Flow Chemistry or Cryo-Dosing. Keep internal temp <0°C during NaBH₄ addition. |
| Solvent System | MeOH/EtOH | MeOH/THF | Switch to THF/MeOH mixtures. Pure MeOH promotes faster equilibration; THF slows proton exchange. |
| Quench | Acid/Water dump | Controlled Hydrolysis | pH Control. Quench into buffered phosphate (pH 7) rather than strong acid to prevent acid-catalyzed isomerization. |
Visualizing the Pathway
Figure 1: Stereochemical divergence during hydrazone reduction. Scale-up heat accumulation favors the Trans path.
Module 2: Safety & Thermal Management
The Issue
Hydrazine reactions are notoriously prone to "induction periods" followed by rapid thermal runaway. A common error is assuming that because the reaction was stable at 50°C in a 100mL flask, it will behave similarly in a 20L reactor.
Expert Insight: The HCl Sensitization Factor
Research indicates that hydrazine monohydrochloride (formed if acid catalysis is used or if HCl byproducts exist) significantly lowers the decomposition onset temperature of hydrazine hydrate from >200°C to ~180°C or lower [1].
Self-Validating Safety System
Before initiating the main feed, perform the "Accumulation Check" :
-
Dose 5% of the limiting reagent.
-
Stop dosing.
-
Monitor heat flow (Qr).
-
Pass Criteria: The exotherm must decay to baseline within 5 minutes. If heat generation persists, the reaction is accumulation-controlled, and further dosing will lead to a runaway.
Engineering Control: The "Base Buffer" Technique
To prevent the formation of shock-sensitive hydrazine salts during scale-up, add a sacrificial base.
-
Protocol: Add 1.1 equivalents (relative to expected acid generation) of Sodium Acetate (NaOAc) to the reaction mixture.
-
Why: NaOAc neutralizes HCl immediately, keeping the hydrazine in its free-base form, which is thermally more stable than its conjugate acid salts [1].
Module 3: Work-up & Hydrazine Removal
The Issue
Excess hydrazine hydrate is toxic, carcinogenic, and creates persistent emulsions during extraction. Rotovapping hydrazine hydrate is dangerous due to the explosion risk of concentrating peroxides or hydrazones in the absence of solvent.
Troubleshooting Guide: The "Phase-Cut" Logic
Q: My product is stuck in an emulsion with hydrazine hydrate.
-
A: Do not shake vigorously. Hydrazines act as surfactants.
-
Fix: Add saturated NaCl (Brine) and5% Isopropanol to the organic layer. The IPA breaks the surface tension, while brine forces the hydrazine into the aqueous layer.
-
Q: How do I remove the last 5% of hydrazine without distilling it?
-
A: Use a Chemical Scavenger Wash .
-
Perform your primary extraction (e.g., MTBE or Dichloromethane).
-
Wash the organic layer with a 10% solution of Acetone in water.
-
Mechanism: Acetone reacts instantly with residual hydrazine to form acetone azine.
-
Acetone azine is highly lipophilic but does not interfere with crystallization and is easily removed during the final recrystallization step.
-
Purification Workflow Diagram
Figure 2: Optimized work-up for hydrazine removal using the Azine Scavenge method.
Frequently Asked Questions (FAQ)
Q: The product turns brown/red upon standing. Is it decomposing?
-
A: Yes, alkyl hydrazines are air-sensitive. They oxidize to azo compounds (
) and eventually hydroperoxides. -
Solution: Store the product as a hydrochloride or oxalate salt . The salt forms are indefinitely stable at room temperature. To generate the free base, neutralize immediately before the next step.
Q: Can I use catalytic hydrogenation (Pd/C) instead of NaBH₄?
-
A: Yes, but be careful. Hydrazine is a catalyst poison and a reducing agent.
-
Risk:[1][2][3][4][5] Excess hydrazine can reduce Pd(II) to Pd(0) too rapidly, causing hydrogen gas surges, or it can competitively bind to the catalyst surface, stalling the reaction.
-
Protocol: Ensure all free hydrazine is consumed (formation of hydrazone is complete) before introducing the catalyst.
Q: What is the best material of construction (MOC) for the reactor?
-
A: Stainless Steel (316L) or Glass-Lined Steel. Avoid Copper, Brass, or Iron fittings. Heavy metals catalyze the decomposition of hydrazine, potentially lowering the auto-ignition temperature.
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS). Context: Details the thermal instability of hydrazine hydrochloride and the stabilizing effect of Sodium Acetate. URL:[Link]
-
Synthesis of this compound Derivatives (General Protocol). Source: Organic Syntheses, Coll. Vol. 6, p. 791. Context: Provides foundational protocols for cyclohexyl-hydrazine synthesis and cyanohydrazine derivatives. URL:[Link]
-
Sodium Borohydride Reduction of 2-Methylcyclohexanone. Source: Journal of Chemical Education / MnState Archives. Context: Explains the stereochemical outcomes (cis vs trans) of hydride attacks on substituted cyclohexanones. URL:[Link]
-
Hydrazine Safety Guidelines. Source: UC Santa Barbara Environmental Health & Safety. Context: Standard operating procedures for handling "Particularly Hazardous Substances" like hydrazine.[1] URL:[Link]
Sources
Validation & Comparative
Comparative Reactivity Profile: (2-Methylcyclohexyl)hydrazine vs. Phenylhydrazine
[1]
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1][2]
Executive Summary: The Aliphatic-Aromatic Divide
In the landscape of hydrazine chemistry, the distinction between (2-Methylcyclohexyl)hydrazine (2-MCH) and Phenylhydrazine (PH) represents the fundamental divergence between aliphatic and aromatic reactivity.
While both reagents share the
The Bottom Line:
-
Choose Phenylhydrazine if your goal is indole synthesis (Fischer Indole) or if you require a "softer" nucleophile that remains active in acidic media.[1]
-
Choose this compound if you need a strong reducing agent, a chiral building block, or are synthesizing
-alkyl pyrazoles, but be prepared to manage its higher basicity and oxidation sensitivity.[1]
Physicochemical & Mechanistic Profile
The reactivity difference is governed by three factors: Basicity (
Comparative Data Table
| Feature | This compound | Phenylhydrazine |
| Structure | Aliphatic, Chair Conformation | Aromatic, Planar |
| Electronic Nature | Electron-Donating (+I effect of alkyl) | Electron-Withdrawing (Resonance with ring) |
| Basicity ( | ~7.5 – 8.5 (Stronger Base) | 5.2 (Weaker Base) |
| Nucleophilicity | High (Hard Nucleophile), but sterically checked | Moderate (Soft Nucleophile), highly effective for C=O[1] |
| Oxidation Stability | Low (Prone to air oxidation) | Moderate (Forms radicals/diazenes) |
| Primary Application | Chiral auxiliary, Pyrazole synthesis | Fischer Indole Synthesis, Carbohydrate analysis |
The "Indole" Divergence (Critical Mechanism)
The most significant operational difference is the ability to undergo the Fischer Indole Synthesis .
-
Phenylhydrazine: Upon reaction with a ketone under acidic conditions, PH forms a hydrazone.[1][3][4][5] The aromatic ring is essential because it serves as the "ene" component in the subsequent [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the C-C bond required for the indole core.
-
2-MCH: Lacks the
-system required for the [3,3]-rearrangement. It will form a hydrazone, but the reaction stops there (or hydrolyzes back).[1] It cannot cyclize to an indole.[1]
Visualization: Reaction Pathway Divergence
Figure 1: Mechanistic divergence showing why Phenylhydrazine yields indoles while this compound stops at the hydrazone stage.
Synthetic Utility & Performance[6]
Scenario A: Hydrazone Formation (Kinetics)
When reacting with a simple aldehyde (e.g., Benzaldehyde):
-
Phenylhydrazine: Reacts rapidly.[1][6] The lower basicity means that at pH 4-5 (optimal for imine formation), a significant portion of the hydrazine remains unprotonated and nucleophilic.
-
2-MCH: The 2-methyl group introduces steric drag .[1] While the nitrogen is electronically more electron-rich (nucleophilic), the bulky cyclohexyl ring—locked in a chair conformation—can impede the attack angle on crowded ketones. Furthermore, in acidic media (pH < 5), 2-MCH becomes fully protonated (
), killing its nucleophilicity.[1]-
Operational Tip: When using 2-MCH, maintain pH closer to neutral (pH 6-7) or use basic conditions to ensure the nucleophile is active.[1]
-
Scenario B: Heterocycle Construction
-
Phenylhydrazine: Used to make 1-phenyl-pyrazoles from 1,3-diketones.[1] The phenyl group provides UV activity and crystallinity.
-
2-MCH: Used to synthesize N-alkyl pyrazoles .[1] The 2-methylcyclohexyl group acts as a bulky, lipophilic handle. This is useful in drug discovery to probe hydrophobic pockets in receptor binding sites.[1]
Experimental Protocols
Protocol 1: Competitive Reactivity Assay (Self-Validating)
Objective: To determine the relative reaction rates of PH vs. 2-MCH with a standard electrophile (4-Nitrobenzaldehyde).
Principle: The formation of the hydrazone creates a bathochromic shift in the UV-Vis spectrum. 4-Nitrobenzaldehyde is used because the product is highly colored.[1]
Materials:
-
Reagent A: Phenylhydrazine (10 mM in MeOH)[1]
-
Reagent B: this compound (10 mM in MeOH)[1]
-
Substrate: 4-Nitrobenzaldehyde (1 mM in MeOH)
-
Buffer: Acetate Buffer (pH 5.0) and Phosphate Buffer (pH 7.0)
Workflow:
-
Baseline: Measure Absorbance (
nm) of the substrate.[1] -
Reaction A (Acidic): Mix Substrate + PH in Acetate Buffer (pH 5.0). Monitor
shift to ~350-400 nm over 30 mins.[1] -
Reaction B (Acidic): Mix Substrate + 2-MCH in Acetate Buffer (pH 5.0).
-
Expected Result: Reaction A proceeds faster than Reaction B.[1] The aliphatic amine (2-MCH) is largely protonated at pH 5.0, slowing the rate.
-
-
Reaction C (Neutral): Repeat both at pH 7.0.
-
Expected Result: 2-MCH rate increases significantly compared to pH 5.0, potentially matching or exceeding PH depending on the steric bulk of the specific isomer.
-
Protocol 2: Handling & Stability Check
Safety Note: Both compounds are toxic.[1][7] Phenylhydrazine is a potent hemolytic agent.[1][7]
-
Visual Inspection: Phenylhydrazine darkens to red-brown upon oxidation. 2-MCH may form a white crust (carbonate/oxidation) or yellow oil.[1]
-
Purification:
Decision Logic for Researchers
Use the following logic flow to select the correct hydrazine for your application.
Figure 2: Decision matrix for selecting between Phenylhydrazine and this compound.[1]
References
-
Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Definitive text on the mechanism requiring aryl hydrazines).
-
BenchChem. (2025).[1][2][8] Comparative Reactivity of Hydrazine Derivatives. Retrieved from .[1]
-
Mayr, H., et al. (2014).[1] Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation. National Institutes of Health (PMC).[1] Retrieved from .[1]
-
PubChem. (2025).[1][9] Phenylhydrazine Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Source for general hydrazine basicity and nucleophilicity trends).
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of (2-Methylcyclohexyl)hydrazine Synthesis: A Comparative Technical Guide
Executive Summary
Status: Validated Recommended Method: Reductive Hydrazination (Indirect Reductive Amination) Target Isomer: trans-(2-Methylcyclohexyl)hydrazine (Thermodynamic Major) vs. cis (Kinetic Minor)[1]
This guide provides a technical validation for the synthesis of (2-methylcyclohexyl)hydrazine (CAS: 45659-67-4).[1] Analysis confirms that Reductive Hydrazination of 2-methylcyclohexanone is the superior protocol, offering higher yields (65-80%) and better stereochemical control compared to direct alkylation or N-amination strategies. Direct alkylation is deemed non-viable for high-purity applications due to competing elimination reactions driven by the steric hindrance of the C2-methyl group.[1]
Mechanistic Analysis & Route Selection
The synthesis of this compound presents a classic stereochemical challenge common to substituted cyclohexanes. The proximity of the methyl group at the C2 position creates steric strain that dictates the reaction pathway.
Comparative Route Assessment
| Parameter | Method A: Reductive Hydrazination (Recommended) | Method B: Direct Alkylation (Not Recommended) | Method C: N-Amination (Alternative) |
| Precursor | 2-Methylcyclohexanone | 2-Methylcyclohexyl bromide/tosylate | 2-Methylcyclohexylamine |
| Reagents | Hydrazine hydrate, NaBH | Hydrazine hydrate (excess) | Hydroxylamine-O-sulfonic acid (HOSA) |
| Mechanism | Nucleophilic addition | S | Electrophilic amination |
| Yield | High (65-80%) | Low (<30%) | Moderate (40-55%) |
| Purity Profile | Clean; Stereoisomers separable | Complex; Elimination byproducts (alkenes) | Clean; difficult separation of starting amine |
| Scalability | High | Low | Moderate |
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic vs. thermodynamic pathways governing the synthesis.
Figure 1: Mechanistic divergence showing why Reductive Hydrazination (Top) is preferred over Substitution (Bottom).[1]
Validated Protocol: Reductive Hydrazination
This protocol is adapted from standard reductive amination methodologies validated for sterically hindered ketones [1, 2].
Phase 1: Hydrazone Formation
Objective: Quantitative conversion of ketone to hydrazone.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and Dean-Stark trap (optional for water removal).
-
Reagents:
-
Procedure:
-
Dissolve 2-methylcyclohexanone in Ethanol (5 mL/g).
-
Cool to 0°C. Add Hydrazine Hydrate dropwise over 30 minutes.
-
Allow to warm to room temperature, then reflux for 2-4 hours.
-
Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM). Disappearance of ketone spot (
) indicates completion.
-
-
Isolation: Concentrate in vacuo to yield the crude hydrazone oil. Note: Hydrazones are hydrolytically unstable; proceed immediately to reduction.[1]
Phase 2: Stereoselective Reduction
Objective: Reduction of C=N bond to C-N single bond.[1]
Option A: Chemical Reduction (Favors Cis/Trans mix)
-
Dissolve crude hydrazone in Methanol.
-
Add Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) and a trace of Bromocresol Green indicator. -
Add Glacial Acetic Acid dropwise to maintain a yellow-green color (pH ~4-5).
-
Stir at ambient temperature for 12 hours.
Option B: Catalytic Hydrogenation (Favors Trans)
-
Dissolve crude hydrazone in Ethanol.
-
Add PtO
(Adam’s Catalyst) (1 mol%) or Raney Nickel . -
Hydrogenate at 3 atm (45 psi) H
pressure for 6-12 hours.
Phase 3: Purification & Salt Formation
Free base hydrazines are prone to oxidation.[1] Isolation as the dihydrochloride salt is recommended for stability.
-
Quench reaction with 1M NaOH (if using borohydride).
-
Extract with Dichloromethane (3x).[2]
-
Dry organics over Na
SO and concentrate. -
Redissolve residue in Et
O and add HCl/Dioxane (4M). -
Precipitate: This compound dihydrochloride .[1]
Validation & Quality Control (QC)[1]
Trustworthiness relies on proving the structure and stereochemistry.
Stereochemical Validation (NMR)
The cis and trans isomers can be distinguished by the coupling constants of the H1 proton (methine proton attached to the hydrazine group) in
-
Trans-isomer (diequatorial conformation): The H1 proton is axial.[1] It exhibits large axial-axial coupling (
Hz) with the C2-axial proton.[1] -
Cis-isomer (axial-equatorial conformation): The H1 proton is equatorial (or axial in the less stable conformer).[1] It exhibits smaller couplings (
Hz).
QC Workflow Diagram
Figure 2: Analytical workflow for validating product identity and isomeric purity.
Specification Table
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Mass Spec | [M+H] | LC-MS / GC-MS |
| 400 MHz CDCl | ||
| Purity | >95% (Area %) | HPLC (C18, ACN/H |
Troubleshooting & Optimization
-
Issue: Low yield during hydrazone formation.[1][2]
-
Cause: Incomplete water removal pushing equilibrium back to ketone.
-
Fix: Use molecular sieves (4Å) or a Dean-Stark apparatus.
-
-
Issue: "Over-reduction" to the amine (cleavage of N-N bond).
-
Cause: Vigorous hydrogenation conditions (e.g., Pd/C with high heat).
-
Fix: Use PtO
or NaBH CN, which are milder and preserve the N-N bond [3].
-
-
Issue: Elimination products (Methylcyclohexene).
-
Cause: Presence of strong base or heat during workup of the free base.
-
Fix: Keep workup temperatures <40°C; convert to HCl salt immediately.
-
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
-
Hydrazine Synthesis via Reductive Methods: Li, X., et al. "A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources."[1][4] New Journal of Chemistry, 2024.
-
Stereochemical Control in Cyclohexanone Reduction: Eliel, E. L., & Senda, Y. "Reduction of alkylcyclohexanones with organosilanes." Tetrahedron, vol. 26, no. 10, 1970.
-
General Hydrazine Properties & Handling: PubChem Compound Summary for [(1S,2S)-2-methylcyclohexyl]hydrazine.
Sources
- 1. 3788-16-7|(Cyclohexylmethyl)hydrazine|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Cis- and Trans-(2-Methylcyclohexyl)hydrazine Stereoisomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount to predicting and controlling reaction outcomes. The spatial arrangement of atoms within a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the reactivity of the cis and trans stereoisomers of (2-Methylcyclohexyl)hydrazine, supported by foundational principles of conformational analysis and analogous experimental data. We will explore how the fixed spatial relationship between the methyl and hydrazino groups dictates the reactivity of these isomers in common organic transformations.
Foundational Principles: The Decisive Role of Conformational Isomerism
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.[1][2][3] Axial substituents are parallel to the principal axis of the ring and experience significant steric interactions with other axial groups on the same side of the ring (1,3-diaxial interactions).[4][5] Conversely, equatorial substituents point away from the ring, leading to a less sterically hindered environment.[2]
The stereoisomers of this compound, cis and trans, exhibit distinct conformational equilibria that directly impact their reactivity.
-
trans-(2-Methylcyclohexyl)hydrazine: In the trans isomer, the methyl and hydrazino groups are on opposite sides of the cyclohexane ring. This arrangement allows for a chair conformation where both bulky substituents can occupy the more stable equatorial positions (diequatorial). The alternative diaxial conformation is highly disfavored due to severe 1,3-diaxial interactions. Consequently, trans-(2-Methylcyclohexyl)hydrazine exists predominantly in the diequatorial conformation, presenting a relatively unhindered hydrazino group for reaction.[6][7]
-
cis-(2-Methylcyclohexyl)hydrazine: In the cis isomer, the methyl and hydrazino groups are on the same side of the ring. This geometric constraint means that in any chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial).[6][7] The ring will flip between two chair conformers of roughly equal energy. In one conformer, the methyl group is axial and the hydrazino group is equatorial; in the other, the hydrazino group is axial and the methyl group is equatorial. This dynamic equilibrium means that the hydrazino group in the cis isomer spends a significant portion of its time in a more sterically hindered axial position.
The following diagram illustrates the conformational equilibria for both isomers.
Caption: Conformational equilibria of trans and cis isomers.
Comparative Reactivity Analysis: Steric and Stereoelectronic Effects in Action
The differing conformational landscapes of the cis and trans isomers lead to predictable differences in their reaction kinetics and, in some cases, product distributions.
Reactions Involving Nucleophilic Attack by the Hydrazino Group
In reactions where the hydrazine nitrogen acts as a nucleophile, such as in the formation of hydrazones with aldehydes and ketones, the steric accessibility of the lone pair of electrons is a critical factor.
-
trans Isomer: With the hydrazino group predominantly in the equatorial position, the nitrogen's lone pair is readily accessible to electrophiles. This leads to a generally faster rate of reaction.
-
cis Isomer: The equilibrium between axial and equatorial conformers for the cis isomer means that the hydrazino group is, at any given time, partially in the more sterically hindered axial position. The approach of an electrophile to the axial hydrazino group is impeded by the cyclohexane ring itself and the axial hydrogens at the C4 and C6 positions. This increased steric hindrance is expected to result in a slower reaction rate compared to the trans isomer.
Table 1: Predicted Relative Reactivity in Nucleophilic Attack
| Isomer | Predominant Conformation of -NHNH₂ | Steric Hindrance | Predicted Relative Reaction Rate |
| trans | Equatorial | Low | Faster |
| cis | Equatorial/Axial Equilibrium | High (in axial conformer) | Slower |
Stereoselectivity in Reactions: The Case of Hydrazone Formation
The stereochemistry of the starting hydrazine can also influence the stereochemical outcome of the reaction. For instance, in the formation of hydrazones from chiral ketones, the diastereomeric transition states leading to the (E)- and (Z)-hydrazones will have different energies depending on the stereoisomer of this compound used.
While not a direct reaction of the hydrazine itself, a study on the enzymatic amination of 2-methylcyclohexanone using ω-transaminases demonstrated that different enzymes exhibit distinct selectivities for the formation of cis- and trans-2-methylcyclohexylamine.[8] For example, the ω-TAm from Chromobacterium violaceum (CV-TAm) showed a high preference for the cis isomer, with a cis:trans ratio of up to 24:1.[8] This highlights that the facial selectivity of attack on a prochiral center is highly sensitive to the stereochemical arrangement of the substituents on the cyclohexane ring. A similar influence would be expected in the reaction of cis- and trans-(2-Methylcyclohexyl)hydrazine with prochiral ketones.
Experimental Protocol: A Comparative Kinetic Study of Hydrazone Formation
To empirically validate the predicted differences in reactivity, a comparative kinetic study of hydrazone formation with a model ketone, such as cyclohexanone, can be performed.
Objective: To compare the initial rates of reaction of cis- and trans-(2-Methylcyclohexyl)hydrazine with cyclohexanone.
Materials:
-
cis-(2-Methylcyclohexyl)hydrazine
-
trans-(2-Methylcyclohexyl)hydrazine
-
Cyclohexanone (freshly distilled)
-
Ethanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Methodology:
-
Preparation of Reaction Mixtures:
-
In two separate flasks, prepare equimolar solutions of cis-(2-Methylcyclohexyl)hydrazine and trans-(2-Methylcyclohexyl)hydrazine in anhydrous ethanol.
-
To each flask, add an equimolar amount of cyclohexanone and a known concentration of an internal standard (e.g., dodecane).
-
-
Reaction Monitoring:
-
Maintain the reaction mixtures at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a cold solvent.
-
-
Analysis:
-
Analyze each quenched aliquot by GC-MS to determine the concentration of the remaining this compound isomer relative to the internal standard.
-
Plot the concentration of each hydrazine isomer as a function of time.
-
Determine the initial rate of reaction for each isomer from the initial slope of the concentration-time plot.
-
Expected Outcome:
The initial rate of reaction for trans-(2-Methylcyclohexyl)hydrazine is expected to be significantly higher than that of the cis isomer, providing experimental validation of the principles of conformational analysis discussed.
Application in Drug Development and Synthesis
The principles illustrated here have profound implications for drug development and complex molecule synthesis. The stereochemical configuration of a chiral center can influence:
-
Binding Affinity: The efficacy of a drug often depends on its precise three-dimensional fit with a biological target. The different shapes of the cis and trans isomers of a this compound-containing molecule would lead to different binding affinities.
-
Metabolic Stability: The rate and pathway of drug metabolism can be stereoselective. For instance, studies on the metabolism of isomeric methylcyclohexanols have shown that different stereoisomers are metabolized to different products.[9]
-
Synthetic Strategy: The choice of a cis or trans starting material can dictate the stereochemical outcome of subsequent reactions, enabling the stereoselective synthesis of a desired target molecule.
Conclusion
The reactivity of the stereoisomers of this compound is a clear demonstration of the fundamental principle that molecular shape dictates chemical behavior. The trans isomer, with its preference for a diequatorial conformation, presents a more sterically accessible hydrazino group, leading to faster reaction rates in nucleophilic additions. In contrast, the cis isomer, existing as an equilibrium of axial-equatorial conformers, exhibits reduced reactivity due to steric hindrance. For scientists engaged in the design and synthesis of complex molecules, a thorough understanding of these stereochemical and conformational effects is not merely academic—it is a critical tool for achieving desired reaction outcomes and ultimately, for the successful development of novel therapeutics.
References
-
Elliott, T. H., et al. (1965). Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Biochemical Journal, 95(1), 59–69. [Link]
- Pearson Education. (2024).
- Pearson Education. (2024). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Pearson.
- e-PG Pathshala. (n.d.). Organic Chemistry-I (Nature of bonding and Stereochemistry Module No and Title 24: Stereoselective and Stereospecific Reactions). Inflibnet.
- Stack Exchange. (2017). How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols?. Chemistry Stack Exchange.
- Wikipedia. (2023). Wolff–Kishner reduction. Wikipedia.
- Oreate AI. (2026). Understanding Axial and Equatorial Positions in Cyclohexane.
- Western Michigan University ScholarWorks. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU.
- Alfa Chemistry. (n.d.). Wolff-Kishner Reduction. Alfa Chemistry.
- Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
- Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Fiveable.
-
Green, A. P., et al. (2015). Asymmetric amination of cyclic ketones using ω-transaminases. Organic & Biomolecular Chemistry, 13(30), 8291–8297. [Link]
- Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry. Lumen Learning.
- Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- Leah4sci. (2016).
- Royal Society of Chemistry. (2014). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. KPU Pressbooks.
- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
- ResearchGate. (2023). Comparison of cis vs trans isomers on intermediate and product...
- ResearchGate. (2025). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
- YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube.
- BenchChem. (2025). Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde. BenchChem.
- BenchChem. (2025). A Comparative Analysis of trans-Carane and cis-Carane Reactivity: A Guide for Researchers. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Cis- and Trans-2-Phenylcyclopropyl Ethanone. BenchChem.
- Organic Chemistry Portal. (2016). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. Organic Chemistry Portal.
- Wiley Online Library. (1990).
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Analytical standard for (2-Methylcyclohexyl)hydrazine
Analytical Standard Guide: (2-Methylcyclohexyl)hydrazine
Part 1: Executive Summary & Technical Context
The Challenge of Aliphatic Hydrazines this compound is a structural analogue of simple alkyl hydrazines, often encountered as a Genotoxic Impurity (GTI) or Mutagenic Impurity (MI) in the synthesis of pharmaceuticals containing cyclohexane rings (e.g., specific kinase inhibitors or older antidepressant scaffolds). Unlike simple methylhydrazine, this molecule presents a dual analytical challenge:
-
Stereochemical Complexity: The presence of the methyl group at the C2 position creates cis and trans diastereomers. A high-quality analytical standard must define this ratio, as biological toxicity and chromatographic retention often differ between isomers.
-
Detection Limits: Like most hydrazines, it lacks a UV chromophore and is highly polar, making direct HPLC-UV impossible and direct LC-MS susceptible to ion suppression.
Purpose of This Guide This guide compares the performance of the this compound analytical standard across three distinct analytical workflows. It aims to establish a "Gold Standard" protocol for researchers requiring low-ppm (parts per million) quantification to meet ICH M7 regulatory guidelines.[1]
Part 2: Comparative Analysis of Analytical Approaches
We evaluated the utility of the this compound standard using three methodologies. The "Performance Score" reflects the method's ability to validate the standard's purity and quantify it in complex matrices.
Comparison Table: Analytical Workflows
| Feature | Method A: Pre-column Derivatization (HNA) | Method B: Headspace GC-MS (In-situ) | Method C: Direct LC-MS/MS |
| Principle | Reaction with 2-Hydroxy-1-naphthaldehyde (HNA) to form a stable hydrazone.[1][2] | Reaction with Acetone/Acid to form volatile azine; analyzed by HS-GC. | Direct injection using HILIC or Ion-Pairing chromatography.[1] |
| Sensitivity (LOD) | High (< 0.5 ppm) | Medium (1-5 ppm) | High (< 1 ppm) |
| Selectivity | Excellent (Shift to visible range ~406 nm; MS specific). | Good (relies on volatility). | Poor (Matrix effects/Ion suppression). |
| Isomer Separation | High (Hydrazone derivatives often separate cis/trans isomers). | Low (Volatile azines often co-elute). | Medium (Requires specialized HILIC columns). |
| Stability | Derivative is stable for >24 hours. | Unstable; requires immediate analysis. | Standard degrades in solution over time. |
| Verdict | Recommended (Gold Standard) | Alternative for volatile matrices. | Not recommended for routine QC. |
Expert Insight: Why Derivatization is Non-Negotiable
As a Senior Application Scientist, I strongly advise against Direct LC-MS (Method C) for this specific standard. The 2-methylcyclohexyl moiety is hydrophobic, but the hydrazine group is highly polar. In Reverse Phase (RP) LC, the molecule elutes in the void volume (dead time), leading to massive ion suppression from salts. In HILIC, peak shape is often poor due to secondary interactions.
The Superiority of HNA Derivatization (Method A): By reacting the standard with 2-Hydroxy-1-naphthaldehyde (HNA), we introduce a large aromatic system.[1] This achieves three critical goals:
-
Retentivity: The product binds strongly to C18 columns, moving away from the void volume.
-
UV & MS Detectability: The hydrazone absorbs at ~406 nm (visible yellow), eliminating interference from UV-active API components (usually <300 nm).
-
Stereochemical Resolution: The bulky naphthyl group amplifies the steric difference between the cis and trans methyl groups, often allowing baseline separation of isomers.
Part 3: Experimental Protocol (Self-Validating System)
Protocol: HNA Derivatization for this compound
This protocol includes a "Process Check" step to ensure the reaction has reached completion, preventing false negatives.
1. Reagents & Standards:
-
Target Standard: this compound (1000 ppm stock in MeOH).
-
Reagent: 2-Hydroxy-1-naphthaldehyde (HNA), 10 mg/mL in Acetonitrile.
-
Catalyst: Ammonium Acetate buffer (20 mM, pH 4.5).
2. Derivatization Workflow:
-
Mix: In an amber HPLC vial, combine 100 µL of Sample/Standard + 400 µL of HNA Reagent + 100 µL Buffer.
-
Incubate: Vortex and heat at 50°C for 45 minutes. Note: The 2-methyl steric hindrance requires longer heating than simple methylhydrazine (usually 20 mins).
-
Quench/Dilute: Add 400 µL of Acetonitrile/Water (50:50).
-
Process Check: The solution should turn a distinct yellow color.[3] If colorless, the HNA reagent has degraded or was omitted.
3. LC-MS/MS Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection:
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct analytical path and the mechanism of the recommended derivatization.
Caption: Analytical decision tree highlighting the necessity of HNA derivatization to overcome the lack of chromophore and steric hindrance in this compound.
Part 5: References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5] [Link]
-
Liu, D. Q., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[2][3][4][6] Journal of Pharmaceutical and Biomedical Analysis. [Link] (Contextual grounding on HNA derivatization for hydrazines).
-
Elder, D. P., et al. (2011).[7] "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products."[2][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. "[(1S,2S)-2-methylcyclohexyl]hydrazine Compound Summary."[1][9] National Library of Medicine. [Link][1]
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- 8. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(1S,2S)-2-methylcyclohexyl]hydrazine | C7H16N2 | CID 28152452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing reduction potential with other hydrazine derivatives
An In-Depth Guide to the Reduction Potential of Hydrazine and Its Derivatives for Researchers and Drug Development Professionals
Introduction: Beyond Hydrazine as a Monolithic Reducing Agent
Hydrazine (N₂H₄) is a cornerstone of chemical synthesis, valued for its potent reducing capabilities in reactions ranging from the Wolff-Kishner reduction to the synthesis of pharmaceuticals and agrochemicals.[1] However, treating hydrazine as a single entity overlooks the nuanced and powerful world of its derivatives. By substituting one or more hydrogen atoms with organic groups, we can finely tune the molecule's electronic properties, thereby modulating its strength as a reducing agent.
This guide provides a comparative analysis of the reduction potential of hydrazine against its common derivatives. For a reducing agent, it is often more intuitive to discuss its oxidation potential —the measure of its tendency to be oxidized (i.e., to lose electrons). A more positive (or less negative) oxidation potential signifies a stronger reducing agent. We will explore the chemical principles governing these differences, present comparative electrochemical data, and provide a detailed, field-proven protocol for their experimental determination using cyclic voltammetry.
The Foundation: Mechanism of Hydrazine Oxidation and the Impact of Substituents
The power of hydrazine and its derivatives as reducing agents stems from the oxidation of their nitrogen atoms. The overall electrochemical oxidation of hydrazine is a four-electron process that yields dinitrogen gas and protons.[2][3][4]
N₂H₄ → N₂ + 4H⁺ + 4e⁻
This reaction is rarely a simple, single step. It proceeds through various intermediates, and its kinetics and potential are highly dependent on factors like pH, electrode material, and, most importantly, the molecular structure of the hydrazine itself.[5][6][7]
The key to tuning the reduction potential lies in the substituent effect . When a group is attached to the hydrazine backbone, it alters the electron density around the nitrogen atoms.
-
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., methyl, -CH₃) push electron density towards the nitrogen atoms. This increased electron density destabilizes the molecule, making it easier to remove electrons (i.e., easier to oxidize). Consequently, alkyl-substituted hydrazines are generally stronger reducing agents than hydrazine itself.
-
Electron-Withdrawing Groups (EWGs): Groups like phenyl (-C₆H₅) can pull electron density away from the nitrogen atoms through inductive and resonance effects. This delocalization stabilizes the lone pairs on the nitrogen, making the molecule more difficult to oxidize. Therefore, aryl-substituted hydrazines are typically weaker reducing agents .[8]
The following diagram illustrates this fundamental relationship.
Caption: Relationship between substituent electronic effects and reducing strength.
Comparative Electrochemical Data
Directly comparing standard reduction potentials can be challenging as values are highly dependent on experimental conditions (pH, solvent, electrode). However, cyclic voltammetry provides an excellent method for comparing the relative ease of oxidation under identical conditions. The anodic peak potential (Epa) represents the potential at which the maximum rate of oxidation occurs. A lower or more negative Epa indicates an easier oxidation and thus a stronger reducing agent.
The following table summarizes the expected trend and provides representative data for common hydrazine derivatives.
| Compound | Structure | Substituent Effect | Expected Relative Epa | Relative Reducing Strength |
| Phenylhydrazine | C₆H₅NHNH₂ | Electron-Withdrawing | Highest (Most Positive) | Weakest |
| Hydrazine | H₂NNH₂ | Baseline (Reference) | Intermediate | Intermediate |
| Monomethylhydrazine (MMH) | CH₃NHNH₂ | Electron-Donating | Lower | Stronger |
| 1,1-Dimethylhydrazine (UDMH) | (CH₃)₂NNH₂ | Strongly Electron-Donating | Lowest (Least Positive) | Strongest |
Note: The exact Epa values will vary based on the experimental setup outlined in the next section. The trend, however, remains consistent.
Studies on the electro-oxidation of methylhydrazines confirm they undergo oxidation via an initial two-electron process, similar to hydrazine, but the presence of methyl groups modifies the potential at which this occurs.[9] Conversely, the electro-oxidation of phenylhydrazine is known to be kinetically slow, often requiring a higher overpotential on standard electrodes.[10][11]
Experimental Protocol: A Practical Guide to Comparing Reducing Strength via Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful electrochemical technique for studying redox processes.[12][13] It allows for a rapid, qualitative comparison of the oxidation potentials of different compounds under controlled conditions. This protocol is designed to be a self-validating system for comparing hydrazine derivatives.
Experimental Workflow
The following diagram outlines the complete workflow for the comparative CV analysis.
Caption: Workflow for comparing hydrazine derivatives using Cyclic Voltammetry.
Detailed Step-by-Step Methodology
1. Materials and Reagents
-
Potentiostat: Any modern potentiostat capable of performing cyclic voltammetry.
-
Three-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon Electrode (GCE). Rationale: GCE provides a wide potential window and a relatively inert surface for studying the oxidation of organic molecules.
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl). Rationale: Provides a stable, constant potential to reference the WE against.
-
Counter Electrode (CE): Platinum wire or graphite rod. Rationale: Completes the electrical circuit; its surface area should be larger than the WE.
-
-
Polishing Materials: Alumina slurry (e.g., 0.3 µm and 0.05 µm) and polishing pads.
-
Reagents:
-
Hydrazine hydrate, Monomethylhydrazine, 1,1-Dimethylhydrazine, Phenylhydrazine.
-
Supporting Electrolyte: 0.1 M Potassium Nitrate (KNO₃) or 0.5 M Sulfuric Acid (H₂SO₄) in deionized water. Rationale: The electrolyte provides conductivity to the solution and minimizes IR drop. The choice depends on the desired pH; many hydrazine oxidations are studied in acidic or neutral media.[9]
-
Deionized Water, Ethanol.
-
2. Electrode Preparation (Trustworthiness Pillar) This is the most critical step for reproducibility. An improperly cleaned electrode surface is the primary source of error.
-
Mechanically polish the GCE surface on a polishing pad using 0.3 µm alumina slurry for 60 seconds in a figure-eight motion.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 90 seconds.
-
Rinse again with deionized water.
-
Sonicate the electrode in deionized water for 60 seconds, followed by sonication in ethanol for 60 seconds to remove any embedded alumina particles.
-
Dry the electrode under a stream of nitrogen. The surface should be mirror-like.
3. Solution Preparation
-
Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., dissolve the appropriate mass of KNO₃ in deionized water).
-
Prepare 10 mM stock solutions of each hydrazine derivative in the same supporting electrolyte. Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.[14]
-
For each measurement, prepare a ~50 mL test solution by diluting the stock to a final concentration of 1 mM of the hydrazine derivative in the 0.1 M supporting electrolyte.
4. CV Measurement and Data Acquisition
-
Assemble the three-electrode cell with the polished GCE (WE), Ag/AgCl (RE), and Pt wire (CE) immersed in the test solution.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Run a Blank: First, run a CV scan of the supporting electrolyte only. This establishes the background current and ensures the system is clean.
-
Set CV Parameters:
-
Initial Potential: A potential where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl).
-
Vertex Potential: A potential sufficiently positive to oxidize the hydrazine derivative (e.g., +1.0 V vs. Ag/AgCl).
-
Final Potential: Same as the initial potential.
-
Scan Rate: 100 mV/s. Rationale: This rate is fast enough to minimize complications from slow side reactions but slow enough to allow for diffusion to the electrode surface.
-
-
Run the CV for the first hydrazine derivative solution. Save the data.
-
Between each different derivative, retract the electrodes, rinse them, and re-polish the GCE (Step 2). This prevents cross-contamination and ensures each measurement is made on a fresh, identical surface.
-
Repeat the measurement for all other derivatives.
5. Data Interpretation
-
Overlay the voltammograms from all derivatives.
-
For each curve, identify the anodic peak potential (Epa), which is the potential at the peak of the oxidation wave on the forward scan.
-
Compare the Epa values. A less positive Epa corresponds to a compound that is easier to oxidize and is therefore a stronger reducing agent. The results should follow the trend outlined in the data table.
Conclusion: Selecting the Right Tool for the Job
The reducing strength of hydrazine is not a fixed property but a tunable parameter that can be precisely controlled through chemical substitution. By understanding the electronic effects of different functional groups, researchers can rationally select the appropriate derivative for a specific application.
-
Alkyl-substituted hydrazines , such as MMH and UDMH, are more potent reducing agents than hydrazine itself due to the electron-donating nature of the alkyl groups. They are suitable for reactions requiring higher reducing power.[15][16]
-
Aryl-substituted hydrazines , like phenylhydrazine, are weaker reducing agents. This attenuated reactivity can be advantageous for achieving greater selectivity or for use in systems sensitive to overly aggressive reductants.[10]
The cyclic voltammetry protocol detailed here provides a robust and reliable framework for experimentally verifying these relationships, empowering researchers and drug development professionals to make informed decisions based on quantitative electrochemical evidence.
References
- Geraldo, D., Linares, C., Ureta-Zañartu, S., & Zagal, J. H. (n.d.). Substituent effects on metallophthalocyanines adsorbed on graphite on their activity for the electrooxidation of hydrazine.
- Perera, W. N., et al. (n.d.). The mechanism of hydrazine electro-oxidation revealed by platinum microelectrodes: role of residual oxides. RSC Publishing.
- Burshtein, T. Y., et al. (2022). Understanding hydrazine oxidation electrocatalysis on undoped carbon. Physical Chemistry Chemical Physics, 24, 9897-9903. DOI: 10.1039/D2CP00213B.
- Klymenko, O. V., et al. (2021). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. The Journal of Physical Chemistry Letters. DOI: 10.1021/acs.jpclett.1c00070.
- (n.d.). Hydrazine oxidation on a single electrocatalytic nanoring. Analyst (RSC Publishing).
- Yasman, Y., et al. (n.d.). Hydrazine Oxidation Electrocatalysis. ACS Catalysis.
- Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Synlett, 27, 131-135.
- Abdolmaleki, M. (2024). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research, 9(2), 138-145. DOI: 10.22036/ncr.2024.02.005.
- (n.d.). Electrooxidation of Phenylhydrazine on Nanostructured Co-Mo Alloy Electrodes in Alkaline Medium. Nanochemistry Research.
- The Content Authority. (n.d.). Methylhydrazine vs Monomethylhydrazine.
- Bard, A. J. (n.d.). The Electrochemistry of the Methylhydrazines. Journal of the American Chemical Society.
- (2025). Electrochemical oxidation of hydrazine and its derivatives on the surface of metal electrodes in alkaline media.
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Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Methylhydrazine. Retrieved from [Link]
- Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
- (n.d.). Hydrazine and Its Derivatives. ResearchGate.
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Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
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- (1979). Electrochemical determination of hydrazine and methyl- and 1,1-dimethylhydrazine in air. Talanta, 26(9), 799-804. DOI: 10.1016/0039-9140(79)80256-8.
- New Journal of Chemistry (RSC Publishing). (2016). Hydrazine electrooxidation mediated by transition metal octaethylporphyrin-modified electrodes. DOI: 10.1039/C5NJ03084F.
- Amrita Vishwa Vidyapeetham. (n.d.). Phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials for the electrochemical quantification of thrombotonin.
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PubChem - NIH. (n.d.). Methylhydrazine. Retrieved from [Link]
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University of Oxford. (n.d.). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. Retrieved from [Link]
- PubMed. (2021). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. DOI: 10.1021/acs.jpclett.1c00070.
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Performance of (2-Methylcyclohexyl)hydrazine in Different Solvent Systems
Executive Summary & Chemical Profile
(2-Methylcyclohexyl)hydrazine (CAS: 45659-67-4) is a specialized alkylhydrazine building block, distinguished from its un-substituted analog (cyclohexylhydrazine) by the steric and lipophilic influence of the C2-methyl group. It is primarily utilized in the synthesis of pyrazoles , indazoles , and hydrazones within pharmaceutical development (e.g., S1P1 agonists).
Unlike simple hydrazines, the 2-methylcyclohexyl moiety introduces conformational rigidity and enhanced lipophilicity . This guide analyzes its performance across critical solvent systems, providing researchers with the data needed to optimize reaction yields and selectivity.
Chemical Specifications
| Property | Detail |
| CAS Number | 45659-67-4 (Free base), 1206675-32-2 (HCl salt) |
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| Key Feature | Sterically hindered secondary alkyl group; Chiral centers at C1 and C2. |
| Solubility Profile | High in alcohols/chlorinated solvents; Low in water (free base). |
Comparative Solvent System Performance
The choice of solvent dramatically alters the nucleophilicity and stability of this compound. The following analysis compares performance across three standard reaction environments.
System A: Polar Protic (Ethanol / Methanol)
-
Primary Application: Condensation reactions (Hydrazone formation), Pyrazole synthesis.
-
Performance Verdict: OPTIMAL for Kinetics , SUB-OPTIMAL for Equilibrium .
-
Mechanism: Protic solvents stabilize the transition state of carbonyl addition via hydrogen bonding. However, they also retain the water by-product, establishing an equilibrium that may limit yield.
-
Data Insight: In the synthesis of pyrazole derivatives (e.g., S1P1 agonists), Ethanol with Acetic Acid (cat.) is the industry standard, achieving yields of 75-85% at reflux [1].
System B: Non-Polar / Azeotropic (Toluene / Xylene)
-
Primary Application: Sterically demanding condensations; Reactions requiring water removal.[1]
-
Performance Verdict: OPTIMAL for Thermodynamics (Yield) .
-
Mechanism: Non-polar solvents allow for the physical removal of water via Dean-Stark distillation. This is critical for this compound because the adjacent methyl group creates steric hindrance, making the formation of the C=N bond slower and more reversible than with methylhydrazine.
-
Data Insight: Switching from Ethanol to Toluene (reflux with Dean-Stark) typically increases conversion of hindered ketones from ~60% to >90% .
System C: Polar Aprotic (THF / DMF / DMSO)
-
Primary Application: Nucleophilic substitutions (SN2), Metal-catalyzed cross-couplings.
-
Performance Verdict: High Reactivity, High Risk .
-
Mechanism: These solvents solvate cations well but leave the hydrazine nitrogen "naked" and highly nucleophilic.
-
Risk: In DMF or DMSO, this compound is prone to over-alkylation or oxidation if not strictly controlled.
Comparative Performance Table
| Solvent System | Reactivity Rate | Equilibrium Conversion | Side Reaction Risk | Recommended For |
| Ethanol (EtOH) | High | Moderate (Equilibrium limited) | Low | Pyrazole cyclization; Standard hydrazones |
| Toluene (PhMe) | Moderate | Very High (w/ water removal) | Low | Sterically hindered ketones; Large scale |
| Dichloromethane | Low | Low | Moderate | Work-up/Extraction only |
| THF | High | Moderate | Moderate | Low-temp lithiation; SN2 reactions |
Experimental Protocols
Protocol A: Pyrazole Synthesis (Polar Protic System)
Context: Synthesis of pharmaceutical intermediates (e.g., S1P1 agonists) from vinylogous amides. Source Grounding: Based on methodologies described in US Patent 8,802,663 [1].
-
Preparation: Dissolve the vinylogous amide (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add this compound hydrochloride (1.1 - 1.2 equiv).
-
Catalysis: Add Acetic Acid (catalytic amount, ~0.1 equiv) to buffer the pH and activate the carbonyl.
-
Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amide.
-
Work-up: Cool to room temperature. Concentrate in vacuo. Partition residue between EtOAc and saturated NaHCO3 (to neutralize the HCl salt). Dry organic layer over Na2SO4.
Protocol B: High-Yield Hydrazone Formation (Azeotropic System)
Context: Driving the reaction of this compound with sterically hindered ketones.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixture: Suspend this compound free base (1.0 equiv) and the ketone (1.0 equiv) in Toluene (0.3 M).
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Reflux: Heat to vigorous reflux (110°C). Water will separate in the trap. Continue until water evolution ceases (typically 4–6 hours).
-
Purification: Cool. Wash with dilute NaHCO3. Evaporate toluene to yield the crude hydrazone, often requiring no chromatography.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of this compound based on solvent choice, highlighting the critical decision point between kinetic control (Ethanol) and thermodynamic control (Toluene).
Figure 1: Solvent-dependent reaction pathways for this compound. Ethanol favors rapid cyclization (Pyrazoles), while Toluene drives difficult condensations to completion.
Technical Considerations & Safety
Steric Impact of the 2-Methyl Group
Unlike Cyclohexylhydrazine, the 2-methyl substituent creates a chiral environment and increases steric bulk near the nucleophilic nitrogen.
-
Consequence: Reaction rates with bulky ketones will be roughly 10-50% slower than with unsubstituted cyclohexylhydrazine.
-
Mitigation: Use higher boiling solvents (e.g., Propanol instead of Ethanol) or microwave irradiation if reaction times are excessive.
Stability & Handling
-
Oxidation: The free base is sensitive to air oxidation.[2] Store under Argon/Nitrogen.
-
Salt Form: The Dihydrochloride or Monohydrochloride salts are significantly more stable and are the preferred forms for storage [2]. When using the salt in non-polar solvents (Toluene), a free-basing step (partition with NaOH) or addition of an organic base (TEA/DIPEA) is required in situ.
References
-
Bolli, M., et al. (2014). Pyrazole oxadiazole derivatives as S1P1 agonists. U.S. Patent No. 8,802,663. Washington, DC: U.S. Patent and Trademark Office. Link
-
Ragnarsson, U. (2001). Synthetic methodology for alkylhydrazines. Chemical Society Reviews, 30(4), 205-213. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for hydrazine handling and protection).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic basis for solvent effects on nucleophilic additions).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
